5,6-Dimethoxybenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUUHKQHOSMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345024 | |
| Record name | 5,6-Dimethoxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72721-02-9 | |
| Record name | 5,6-Dimethoxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dimethoxybenzimidazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 5,6-dimethoxybenzimidazole. While direct experimental data for this specific compound is limited in publicly available literature, this guide consolidates the available information and draws context from the broader class of benzimidazole derivatives to support further research and development.
Core Chemical Properties
This compound, with the CAS number 72721-02-9, is a benzimidazole derivative characterized by the presence of two methoxy groups on the benzene ring. These functional groups significantly influence its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| CAS Number | 72721-02-9 | |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in readily available literature. However, general methods for the synthesis of benzimidazole derivatives can be adapted. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, the logical precursor would be 4,5-dimethoxy-1,2-phenylenediamine.
A plausible synthetic pathway is illustrated below. This would typically involve the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid or a suitable equivalent under acidic conditions to facilitate the cyclization and formation of the imidazole ring.
Note: A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the cited literature. Researchers would need to adapt general benzimidazole synthesis protocols and optimize reaction conditions.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. Researchers undertaking the synthesis and characterization of this compound would need to perform standard analytical techniques.
Expected Spectroscopic Characteristics:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole core and the protons of the two methoxy groups. The chemical shifts would be influenced by the electron-donating nature of the methoxy groups.
-
¹³C NMR: Resonances for the carbon atoms of the benzimidazole skeleton and the methoxy groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 178.19.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching of the imidazole ring, and C-O stretching of the methoxy groups.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, the benzimidazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of benzimidazole have demonstrated diverse therapeutic potential, including anticancer, antimicrobial, antiviral, and anthelmintic activities.
One study has identified a dimethoxy analogue of benzimidazole as a bacterial topoisomerase I inhibitor. This suggests that this compound could potentially exhibit antibacterial properties by targeting DNA replication in bacteria.
The proposed mechanism of action for such compounds involves the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. By inhibiting this enzyme, the compound would induce DNA strand breaks and ultimately lead to bacterial cell death.
Safety and Toxicological Profile
There is no specific safety and toxicological data available for this compound in the reviewed literature. As with any chemical compound, it should be handled with appropriate precautions in a laboratory setting. Standard safety measures should include the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
For related benzimidazole compounds, potential hazards can include skin and eye irritation. In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance.
Conclusion and Future Directions
This compound is a compound with potential for further investigation, particularly in the area of antibacterial drug discovery, given the known activity of related benzimidazole derivatives. However, a significant gap exists in the publicly available experimental data for this specific molecule.
Future research should focus on:
-
Developing and publishing a detailed and optimized synthesis protocol.
-
Comprehensive characterization using modern spectroscopic techniques (NMR, MS, IR, etc.).
-
In-depth evaluation of its biological activities against a range of bacterial and fungal strains.
-
Elucidation of its precise mechanism of action and potential molecular targets.
-
Assessment of its toxicological profile to determine its suitability for further development.
This technical guide serves as a foundational resource to encourage and guide future research into the chemical and biological properties of this compound.
An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5,6-dimethoxybenzimidazole, a key heterocyclic scaffold in medicinal chemistry. This document details the core chemical transformations, provides specific experimental protocols, and presents quantitative data to support reproducible synthesis. The logical workflow and reaction pathways are visualized through diagrams to facilitate a clear understanding of the process.
Introduction
Benzimidazoles are a critical class of heterocyclic compounds, with their derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 5,6-dimethoxy substitution pattern is of particular interest in drug design, as the methoxy groups can significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its pharmacological profile. This guide outlines a reliable two-step synthesis of this compound, commencing from the readily available starting material, 1,2-dimethoxy-4-nitrobenzene.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process:
-
Reduction of a Nitroarene: The process begins with the reduction of the nitro group in 1,2-dimethoxy-4-nitrobenzene to an amine, yielding the key intermediate, 1,2-diamino-4,5-dimethoxybenzene.
-
Cyclocondensation: The resulting o-phenylenediamine derivative is then cyclized with formic acid to form the benzimidazole ring system.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactants and Products
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1,2-Dimethoxy-4-nitrobenzene | 1,2-dimethoxy-4-nitrobenzene | C₈H₉NO₄ | 183.16 | Starting Material |
| 1,2-Diamino-4,5-dimethoxybenzene | 4,5-dimethoxybenzene-1,2-diamine | C₈H₁₂N₂O₂ | 168.19 | Intermediate |
| This compound | 5,6-dimethoxy-1H-benzimidazole | C₉H₁₀N₂O₂ | 178.19 | Final Product |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Step 1: Reduction of 1,2-Dimethoxy-4-nitrobenzene | Sn, HCl | Not specified | 100°C | 3 hours | ~98% |
| Step 2: Cyclocondensation with Formic Acid | Formic Acid | Formic Acid | Reflux | 5.5 hours | 60% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 1,2-Diamino-4,5-dimethoxybenzene (Reduction)
This procedure is adapted from a method for the reduction of a similar dinitro-dimethoxybenzene derivative, which has been shown to be highly effective.[1]
Materials:
-
1,2-Dimethoxy-4-nitrobenzene
-
Tin (Sn) granules
-
Concentrated Hydrochloric Acid (HCl, 12N)
-
Aqueous Ammonia solution (20%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dimethoxy-4-nitrobenzene and tin granules (5.8 molar equivalents).
-
Slowly add concentrated hydrochloric acid to the stirred mixture.
-
Heat the mixture to 100°C with continuous stirring.
-
After 3 hours, cool the reaction mixture to 0°C in an ice bath.
-
Filter the mixture under vacuum and dry the resulting white precipitate.
Step 2: Synthesis of this compound (Cyclocondensation)
This protocol is based on a reported synthesis of the target molecule.[1]
Materials:
-
1,2-Diamino-4,5-dimethoxybenzene (from Step 1)
-
Formic Acid
-
Aqueous Ammonia solution (20%)
-
Chloroform
Procedure:
-
Add the crude 1,2-diamino-4,5-dimethoxybenzene from the previous step to a round-bottom flask containing formic acid.
-
Heat the mixture to reflux for 5.5 hours.
-
After cooling, evaporate the formic acid under reduced pressure to dryness.
-
Dissolve the residue in warm water (approximately 50 mL).
-
Add aqueous ammonia solution (20%) until the pH of the solution reaches 9.
-
Filter the resulting precipitate under vacuum, wash with water, and dry.
-
Recrystallize the crude product from chloroform to obtain pure this compound. The reported yield for this step is 60%.[1]
Conclusion
The synthetic pathway detailed in this guide offers a robust and reproducible method for obtaining this compound. The two-step process, involving a high-yielding reduction followed by a reliable cyclocondensation, provides a clear route for researchers in medicinal chemistry and drug development to access this valuable scaffold for further derivatization and biological evaluation. The provided protocols and quantitative data serve as a solid foundation for the successful synthesis of this compound in a laboratory setting.
References
An In-depth Technical Guide to 5,6-Disubstituted Benzimidazoles: Focus on 5,6-Dimethylbenzimidazole
Disclaimer: Initial research indicates that while the query specifies 5,6-dimethoxybenzimidazole, the preponderance of scientific literature and data pertains to the structurally related and biologically significant compound, 5,6-dimethylbenzimidazole (DMB) . This guide will focus comprehensively on DMB, providing its IUPAC name, structure, physicochemical properties, and detailed experimental protocols. Additionally, a validated synthetic protocol for DMB and a plausible protocol for the synthesis of this compound, based on established chemical principles, are provided for research purposes.
5,6-Dimethylbenzimidazole (DMB)
IUPAC Name and Chemical Structure
-
Preferred IUPAC Name: 5,6-dimethyl-1H-benzimidazole
-
Other Names: 5,6-Dimethyl-1H-1,3-benzodiazole, Dimedazol
-
CAS Number: 582-60-5
-
Molecular Formula: C₉H₁₀N₂
-
Chemical Structure: The molecule consists of a benzene ring fused to an imidazole ring, with methyl groups substituted at the 5th and 6th positions of the benzimidazole core.
Physicochemical and Biological Data
The following table summarizes key quantitative data for 5,6-dimethylbenzimidazole, a vital precursor in the biosynthesis of Vitamin B₁₂ (cobalamin).
| Property | Value | Reference(s) |
| Molecular Weight | 146.19 g/mol | [1] |
| Melting Point | 205-206 °C | [1][2] |
| LogP (Octanol-Water) | 2.35 | [1] |
| Aqueous Solubility | 5 mg/mL (34.2 mM) | |
| DMSO Solubility | 29 mg/mL (198.37 mM) | |
| Ethanol Solubility | 29 mg/mL (198.37 mM) | |
| Biological Role | Lower axial ligand of Vitamin B₁₂; Flavin antagonist in Salmonella | [3][4] |
Biological Significance and Signaling Pathway
5,6-Dimethylbenzimidazole holds a crucial position in biochemistry as the "lower ligand" that coordinates to the central cobalt atom in the structure of true Vitamin B₁₂.[4] In aerobic organisms, it is synthesized from flavin mononucleotide (FMNH₂) in a unique reaction catalyzed by the enzyme BluB, also known as flavin destructase.[3] This enzyme facilitates the oxidative fragmentation of the flavin ring to form DMB.[3] The resulting DMB is then activated and incorporated into the cobalamin structure.
The biosynthetic pathway from FMNH₂ to DMB and its subsequent incorporation into Coenzyme B₁₂ is a critical process for organisms that produce this essential vitamin.
Experimental Protocols: Synthesis of 5,6-Dimethylbenzimidazole
This is a classic and reliable method for synthesizing benzimidazoles from o-phenylenediamines and formic acid.
-
Reaction: 4,5-Diamino-1,2-dimethylbenzene + Formic Acid → 5,6-Dimethylbenzimidazole
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend 13.6 g (0.1 mol) of 4,5-diamino-1,2-dimethylbenzene (also known as 3,4-diaminotoluene) in 50 mL of 4N hydrochloric acid.
-
Add 5.5 g (0.12 mol) of 98-100% formic acid to the mixture.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, carefully neutralize the solution by the slow addition of 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 25 mL of ice-cold water.
-
For purification, recrystallize the crude solid from boiling water or a water-ethanol mixture. The pure product is obtained as white to off-white crystals.[2]
-
-
Expected Yield: 80-90%
This patented method involves a four-step reaction sequence.
-
Workflow Diagram:
-
Detailed Protocol:
-
Step A: Preparation of N-(3,4-dimethylphenyl)formamide: Heat 3,4-dimethylaniline (1 mol) to 55-60°C. Add formic acid (1 mol) dropwise. After the addition, continue heating for 10-30 minutes. Remove excess formic acid under reduced pressure to yield the formamide intermediate.[5]
-
Step B: Preparation of N-(4,5-dimethyl-2-nitrophenyl)formamide: Dissolve the intermediate from Step A in a suitable solvent (e.g., sulfuric acid). Cool the mixture and add a nitrating agent (e.g., nitric acid) while maintaining a low temperature to introduce a nitro group ortho to the formamido group.
-
Step C: Preparation of N-(2-amino-4,5-dimethylphenyl)formamide: Reduce the nitro group of the intermediate from Step B. This is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or with a chemical reducing agent like iron powder in acidic medium.
-
Step D: Preparation of 5,6-Dimethylbenzimidazole: Heat the amino intermediate from Step C in formic acid at 80-120°C for 2-12 hours. This effects the final cyclization to the benzimidazole ring. The product is then isolated by neutralization with ammonia, filtration, and drying.[5]
-
This compound
While not widely documented, this compound can be synthesized using standard organic chemistry techniques. The most direct approach is the Phillips condensation, analogous to the synthesis of DMB.
IUPAC Name and Chemical Structure
-
Preferred IUPAC Name: 5,6-dimethoxy-1H-benzimidazole
-
CAS Number: 27852-60-4 (Note: Data for this specific CAS is sparse)
-
Molecular Formula: C₉H₁₀N₂O₂
-
Chemical Structure: A benzimidazole core with methoxy (-OCH₃) groups at the 5th and 6th positions.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established reaction between an o-phenylenediamine and formic acid. The key starting material, 4,5-dimethoxy-1,2-phenylenediamine, is commercially available.
-
Reaction: 4,5-Dimethoxy-1,2-phenylenediamine + Formic Acid → this compound
-
Materials and Equipment:
-
4,5-Dimethoxy-1,2-phenylenediamine (or its dihydrochloride salt)
-
Formic acid (90-98%)
-
10% Sodium hydroxide solution
-
Round-bottomed flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
-
Procedure:
-
Place 16.8 g (0.1 mol) of 4,5-dimethoxy-1,2-phenylenediamine into a 250 mL round-bottomed flask.
-
Add 10.6 g (approx. 8.8 mL, 0.23 mol) of 90% formic acid.
-
Heat the mixture in a water bath or on a heating mantle to 100°C for 2 hours with stirring. The reaction mixture will become a solid mass.
-
Allow the flask to cool to room temperature.
-
Carefully add 10% sodium hydroxide solution portion-wise with stirring until the mixture is alkaline (pH 8-9), as checked with pH paper.
-
The solid product will be suspended in the aqueous solution. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).
-
Dry the product in a vacuum oven at 60-70°C.
-
If further purification is needed, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.
-
-
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formic acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
References
An In-depth Technical Guide to 5,6-Dimethoxybenzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the diverse range of substituted benzimidazoles, 5,6-dimethoxybenzimidazole derivatives have emerged as a particularly promising class of molecules with significant therapeutic potential. The presence of the two methoxy groups at the 5 and 6 positions of the benzene ring often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This technical guide provides a comprehensive overview of the synthesis, potential uses, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
Synthesis of this compound Derivatives
The synthesis of 2-substituted-5,6-dimethoxybenzimidazoles is a well-established process in organic chemistry, typically involving the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids. The reaction is often facilitated by a catalyst and can be performed under conventional heating or microwave irradiation to improve reaction times and yields.
General Experimental Protocol: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazoles
This protocol outlines a general procedure for the synthesis of 2-aryl-5,6-dimethoxybenzimidazole derivatives via the condensation of 4,5-dimethoxy-1,2-phenylenediamine with an aromatic aldehyde.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Catalyst (e.g., ammonium chloride, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, methanol, dimethylformamide)
-
Sodium hydroxide (NaOH) solution (10%) for work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.1 equivalents of ammonium chloride) to the reaction mixture.
-
Reaction Conditions:
-
Conventional Heating: Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specified power and temperature for a shorter duration (e.g., 10-30 minutes), also monitoring by TLC.[1]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, filter the product and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralization: To the cooled reaction mixture or the residue, slowly add a 10% aqueous solution of sodium hydroxide until the mixture is slightly alkaline, which may cause the product to precipitate.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-aryl-5,6-dimethoxybenzimidazole derivative.
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Uses and Biological Activities
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzimidazole derivatives, including those with the 5,6-dimethoxy substitution pattern. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.
Quantitative Data on Antiproliferative Activity
The antiproliferative activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes representative IC₅₀ values for some benzimidazole derivatives, highlighting the potency of this class of compounds. While specific data for a wide range of 5,6-dimethoxy derivatives is still emerging, the data for related analogs underscores the potential of this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(benzimidazol-2-yl)-substituted benzamide | MCF-7 (Breast) | 3.84 - 13.10 | [2] |
| Benzimidazole N-oxide derivative | T47D (Breast) | 0.31 (hypoxic) | [3] |
| 2-((Benzimidazol-2-yl)thio)-1-arylethan-1-one | MDA-MB-468 (Breast) | 19.90 | [4] |
| Benzimidazole-based 1,3,4-oxadiazole | A549 (Lung) | 3.31 | [5] |
| Benzimidazole-based 1,3,4-oxadiazole | MDA-MB-231 (Breast) | 1.18 | [5] |
| Bis-benzimidazole derivative | HL-60 (Leukemia) | 0.56 | |
| Substituted Benzimidazole | DU-145 (Prostate) | 10.2 | |
| Substituted Benzimidazole | MCF-7 (Breast) | 17.8 |
Key Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including those with a 5,6-dimethoxy substitution, act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Kinase Inhibition: The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Some benzimidazole derivatives have been shown to inhibit key kinases within this pathway, such as BRAF and EGFR, thereby blocking downstream signaling and inhibiting cancer cell growth.[8][9][10]
-
Induction of Apoptosis: this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[8][11]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to evaluate the inhibitory effect of a this compound derivative on tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO vehicle)
-
Pre-chilled 96-well microplate
-
Microplate reader with temperature control capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol.
-
Compound Dilution: Prepare serial dilutions of the test compound and the positive control in GTB. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In the pre-chilled 96-well plate, add the tubulin solution to each well. Then, add the diluted test compound, positive control, or negative control to the respective wells.
-
Initiation of Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity as tubulin polymerizes.
-
Data Analysis: Plot the absorbance values against time for each concentration. The rate of polymerization and the maximum polymer mass can be determined from the curves. The IC₅₀ value for the inhibition of tubulin polymerization can be calculated by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents, particularly as anthelmintics. The 5,6-dimethoxy substitution can enhance the antimicrobial properties of the benzimidazole scaffold against a range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-(nitro/bromo)-styryl-benzimidazole | S. aureus, E. faecalis, E. coli, K. pneumoniae | 1-4 | [12] |
| 5,6-dichloro-2-aminobenzimidazole | S. aureus | 3.12 | [12] |
| Tetrabromobenzimidazole derivatives | Staphylococcus sp. | 600-5000 | [12] |
| 5-halobenzimidazole derivatives | Methicillin-resistant S. aureus (MRSA) | Comparable to Ciprofloxacin | [13] |
| Various benzimidazole derivatives | Fungal strains | Potentially greater potency than Amphotericin B | [13] |
| Pyrimidine-clubbed benzimidazoles | S. aureus, E. coli, C. albicans | 2.4 (µmol/L) | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standard broth microdilution method for determining the MIC of a this compound derivative against a bacterial strain.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds and to the growth control well. The negative control well receives only broth.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anti-inflammatory Activity
Certain this compound derivatives have shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Key Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Enzymes: Some derivatives have been found to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.
-
Modulation of Inflammatory Signaling: These compounds can also interfere with inflammatory signaling pathways such as the NF-κB and MAPK pathways, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Experimental Protocol: In Vitro Protein Denaturation Assay
This assay provides a simple in vitro screening method for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
Test compound (this compound derivative)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Bovine serum albumin (BSA) or fresh egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Solution Preparation: Prepare solutions of the test compound and the standard drug at various concentrations in a suitable solvent.
-
Reaction Mixture: For each concentration, prepare a reaction mixture containing the test compound or standard, and a solution of BSA or egg albumin in PBS. A control solution is prepared with the solvent instead of the test compound.
-
Denaturation: Incubate the reaction mixtures at a physiological temperature (e.g., 37°C) for a short period, followed by heating at a higher temperature (e.g., 70°C) to induce protein denaturation.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. The IC₅₀ value can then be determined.
Signaling Pathways and Visualization
To better understand the molecular mechanisms underlying the biological activities of this compound derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways implicated in their anticancer effects.
MAPK Signaling Pathway Inhibition
This pathway is a central regulator of cell growth and proliferation. Certain benzimidazole derivatives can inhibit key kinases in this cascade, such as BRAF.
Caption: Inhibition of the MAPK signaling pathway by a this compound derivative targeting BRAF.
Induction of Apoptosis
This compound derivatives can induce apoptosis through the intrinsic pathway by modulating the balance of pro- and anti-apoptotic proteins.
Caption: Induction of apoptosis via the intrinsic pathway by a this compound derivative.
Experimental Workflow: From Synthesis to Biological Evaluation
This diagram illustrates a typical workflow for the discovery and initial evaluation of a novel this compound derivative.
Caption: A generalized experimental workflow for the development of this compound derivatives.
Conclusion
This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their straightforward synthesis, coupled with their diverse and potent biological activities against cancer, microbial infections, and inflammation, makes them a focal point of ongoing research in medicinal chemistry. The mechanisms of action, which often involve the modulation of fundamental cellular processes such as cell division and signal transduction, provide a solid basis for the rational design of next-generation drugs. Further exploration of the structure-activity relationships and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this important class of molecules.
References
- 1. sciforum.net [sciforum.net]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. news-medical.net [news-medical.net]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5,6-Dimethoxybenzimidazole: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Dimethoxybenzimidazole, a key heterocyclic compound. While its direct discovery is not historically landmarked, its existence is rooted in the extensive research into benzimidazole derivatives, a class of compounds of significant interest in medicinal chemistry. This document details the historical context of benzimidazole synthesis, provides detailed experimental protocols for the preparation of this compound, summarizes its key quantitative and spectroscopic data, and presents visual workflows and logical relationships using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Discovery and History
The direct discovery of this compound is not well-documented as a singular event. Its development is intrinsically linked to the broader history of benzimidazole chemistry. The benzimidazole core was first synthesized in 1872 by Hoebrecker. The significance of the benzimidazole scaffold grew substantially with the discovery that 5,6-dimethylbenzimidazole is a key structural component of Vitamin B12. This finding spurred extensive research into various substituted benzimidazoles as potential biologically active agents.
The synthesis of this compound would have followed the development of general methods for benzimidazole ring formation. The most prominent classical method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid. Another significant early method is the Weidenhagen synthesis , which utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.
It is highly probable that this compound was first synthesized as part of systematic studies on the structure-activity relationships of benzimidazole derivatives, likely as an analog to the naturally occurring 5,6-dimethylbenzimidazole. Modern synthetic methods, including microwave-assisted synthesis, have since been developed to improve yields and reduce reaction times for the preparation of such substituted benzimidazoles.
Chemical Synthesis
The primary and most straightforward method for the synthesis of this compound is the Phillips condensation reaction, which involves the cyclization of 4,5-dimethoxy-1,2-phenylenediamine with formic acid.
General Synthesis Workflow
The synthesis of this compound from 4,5-dimethoxy-1,2-phenylenediamine and formic acid is a one-pot reaction. The workflow involves the condensation and subsequent cyclization to form the benzimidazole ring.
Experimental Protocols
Protocol 1: Phillips Condensation
This protocol is adapted from the general Phillips method for benzimidazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and formic acid (1.5 eq).
-
Acid Catalyst: Add 4 M hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is alkaline (pH 8-9).
-
Isolation: The crude product precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. A yield of up to 98% has been reported for the analogous synthesis of 5-methoxy-1H-benzimidazole[1].
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and often higher-yielding alternative to classical heating.
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Isolation: After cooling, follow the same neutralization, precipitation, and filtration steps as described in Protocol 1.
-
Purification: Recrystallize the crude product to obtain pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 178.19 g/mol | --INVALID-LINK--[2] |
| CAS Number | 72721-02-9 | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 183-189 °C | --INVALID-LINK--[3] |
| Purity (Typical) | ≥97% | --INVALID-LINK--[2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables provide a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The data presented here is based on analogous compounds and theoretical predictions.
¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-2 (imidazole) |
| ~7.20 | s | 2H | H-4, H-7 (aryl) |
| ~3.85 | s | 6H | -OCH₃ |
| ~12.5 | br s | 1H | N-H (imidazole) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-5, C-6 |
| ~142 | C-2 |
| ~135 | C-3a, C-7a |
| ~98 | C-4, C-7 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretch (imidazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~1620 | Medium | C=N stretch (imidazole) |
| 1500-1400 | Strong | C=C stretch (aromatic) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z Value | Interpretation |
| 178.19 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 135 | [M - CH₃ - CO]⁺ |
Signaling Pathways and Logical Relationships
While this compound itself is not a direct component of a known major signaling pathway, its structural similarity to the 5,6-dimethylbenzimidazole moiety of Vitamin B12 suggests its potential to interact with related biological systems. Benzimidazole derivatives are known to act as inhibitors of various enzymes, and it is plausible that this compound could be investigated for similar activities.
The logical relationship in its synthesis is a straightforward condensation and cyclization reaction, as depicted in the workflow diagram in section 2.1.
Conclusion
This compound is a valuable heterocyclic compound with a synthetic history rooted in the foundational methods of benzimidazole chemistry. While its specific discovery is not a singular noted event, its synthesis is readily achievable through established protocols such as the Phillips condensation. This technical guide provides the necessary experimental procedures and characterization data to support further research and development involving this compound. The provided spectroscopic data serves as a benchmark for the identification and quality control of this compound in a laboratory setting. As the interest in benzimidazole derivatives continues to grow in the fields of medicinal chemistry and materials science, a thorough understanding of the synthesis and properties of compounds like this compound is essential.
References
A Technical Guide to the Role of 5,6-Dimethylbenzimidazole in Vitamin B12 Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis and incorporation of 5,6-dimethylbenzimidazole (DMB), the essential lower axial ligand of vitamin B12 (cobalamin). Vitamin B12 is a structurally complex cofactor synthesized exclusively by certain prokaryotes, and its complete assembly is a marvel of biological engineering.[1][2] The DMB moiety is critical for the biological activity of cobalamin in many organisms, including humans. Understanding its formation is pivotal for metabolic engineering, the development of novel antimicrobial agents, and advancements in nutritional science.
Introduction to 5,6-Dimethylbenzimidazole (DMB)
5,6-Dimethylbenzimidazole is a benzimidazole derivative that constitutes the α-ligand of vitamin B12, covalently attached to the corrin ring via a phosphoribosyl linkage.[3] The nature of this lower ligand can vary among different cobamide-producing organisms, but DMB is the predominant base found in the form of vitamin B12 active in humans.[4] The biosynthesis of DMB was one of the last enigmatic steps in the elucidation of the complete vitamin B12 pathway.[1][2] Microorganisms have evolved two distinct pathways for its synthesis: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route.
The Biosynthesis of DMB
The production of DMB is a critical branch point in the overall biosynthesis of vitamin B12. The aerobic and anaerobic pathways utilize fundamentally different chemistries and enzymatic machinery.
In aerobic and facultatively anaerobic bacteria, such as Sinorhizobium meliloti and Rhodospirillum rubrum, DMB is synthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction.[5][6][7] This remarkable transformation is catalyzed by a single enzyme, DMB synthase, commonly known as BluB.[1][8]
The BluB enzyme is a flavin destructase that catalyzes the unprecedented fragmentation and contraction of a reduced FMN molecule (FMNH₂).[1][9][10] In this process, the isoalloxazine ring and part of the ribityl tail of FMN are cannibalized to form the DMB molecule, with D-erythrose 4-phosphate released as a byproduct.[1] BluB is structurally similar to NAD(P)H-flavin oxidoreductases but has a uniquely tight binding pocket that accommodates FMN and directs its reaction with molecular oxygen for its own destruction.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Protein Expression & Isolation & Purification [protocols.io]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. glsciences.com [glsciences.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Unique Biochemical and Sequence Features Enable BluB To Destroy Flavin and Distinguish BluB from the Flavin Monooxygenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GtR [gtr.ukri.org]
The Natural Occurrence of 5,6-Dimethylbenzimidazole: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth exploration of the natural occurrence of 5,6-dimethylbenzimidazole (DMB), a critical precursor to the biologically active form of vitamin B12, cobalamin. Primarily synthesized by a select group of prokaryotes, DMB's presence is intrinsically linked to microbial metabolism and has significant implications for microbial ecology and biotechnology. This document details the biosynthetic pathways of DMB, summarizes quantitative data of its detection in various environments, provides comprehensive experimental protocols for its identification and quantification, and illustrates key processes through detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals working in microbiology, natural products chemistry, and metabolic engineering.
Introduction to 5,6-Dimethylbenzimidazole (DMB)
5,6-Dimethylbenzimidazole is a heterocyclic aromatic organic compound. In the realm of natural products, it is not typically found as a free, standalone molecule in high concentrations. Instead, its primary natural significance lies in its role as the lower axial ligand of cobalamin, the most famous member of the vitamin B12 family. The attachment of DMB to the cobalt ion in the corrin ring is a defining feature of true vitamin B12, distinguishing it from other cobamides that may incorporate different benzimidazoles, purines, or phenolic compounds as their lower ligand.
The biosynthesis of DMB is restricted to certain bacteria and archaea, making its availability a crucial factor in environments where numerous organisms, including humans and other animals, have a metabolic requirement for vitamin B12 but cannot synthesize it de novo. Understanding the natural occurrence and biosynthesis of DMB is therefore fundamental to comprehending vitamin B12 ecology and developing strategies for its biotechnological production.
Biosynthesis of 5,6-Dimethylbenzimidazole
The synthesis of DMB is a fascinating branch of microbial metabolism, with two primary pathways having been elucidated: an aerobic pathway and an anaerobic pathway.
Aerobic Biosynthesis Pathway
In many aerobic and facultatively anaerobic bacteria, such as Sinorhizobium meliloti, DMB is synthesized from flavin mononucleotide (FMN). This transformation is catalyzed by the enzyme BluB, a flavin destructase. The BluB enzyme excises a portion of the isoalloxazine ring of FMN and utilizes the ribityl side chain to form the imidazole ring of DMB. This process is oxygen-dependent.
Anaerobic Biosynthesis Pathway
The anaerobic pathway for DMB biosynthesis is less well-defined but is known to occur in organisms like Eubacterium limosum. In this pathway, precursors such as 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole are utilized. It has been shown that the methyl group at the C5 position of DMB is derived from L-methionine in a regiospecific manner.
The following diagram illustrates the aerobic biosynthesis of DMB from FMN and its subsequent incorporation into cobalamin.
Caption: Aerobic synthesis of DMB via the BluB enzyme and its incorporation into Vitamin B12.
Quantitative Data on the Natural Occurrence of DMB
Direct quantification of free DMB in natural environments is challenging due to its typically low concentrations and its primary existence as a component of vitamin B12. However, recent advancements in analytical techniques have enabled its detection. The following table summarizes available quantitative data for both free benzimidazoles and total vitamin B12 (of which DMB is a key component) in various matrices.
| Matrix | Analyte | Concentration Range | Organism/Environment | Reference(s) |
| Host-associated & Environmental Samples | Free Benzimidazoles (including DMB) | Subpicomolar to Subnanomolar | Various microbial communities | [1] |
| Bacterial Culture (in vitro) | Vitamin B12 | 7 - 12 ng/mL | Propionibacterium freudenreichii | [2] |
| Fermentation Broth (optimized) | Vitamin B12 | 58.8 mg/L | Propionibacterium freudenreichii | [3] |
| Fungal Culture (optimized) | Vitamin B12 | 0.94 µg/mL | Aspergillus niger | [4] |
| Diatom Culture (stationary phase) | 5,6-Dimethylbenzimidazole | Detected in media | Thalassiosiraceae diatom (eukaryote) |
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of DMB.
Bioassay for Benzimidazole Detection using Sinorhizobium meliloti
A sensitive bioassay for the detection of benzimidazoles, including DMB, utilizes a bluB mutant of Sinorhizobium meliloti. This mutant is unable to synthesize DMB and exhibits a "calcofluor-bright" phenotype on agar plates containing the fluorescent dye calcofluor. This phenotype can be rescued by the addition of exogenous DMB in a dose-dependent manner.
Experimental Workflow Diagram:
Caption: Workflow for the quantification of benzimidazoles using the S. meliloti bioassay.
Methodology:
-
Strain and Culture Conditions:
-
Use Sinorhizobium meliloti strain Rm1021 with a bluB::gus GmR mutation.
-
Grow cultures at 30°C with aeration in M9 minimal medium supplemented with 0.2% sucrose, 10 µg/L biotin, 1 mg/mL methionine, and 10 µM CoCl2. For solid media, add 1.5% agar.
-
-
Sample Preparation:
-
Extract benzimidazoles from the sample matrix. For aqueous samples, solid-phase extraction (SPE) using a mixed-mode cation-exchange cartridge is effective.
-
Elute with a suitable solvent (e.g., methanol with 4% ammonium hydroxide), evaporate to dryness, and reconstitute in the M9 minimal medium.
-
-
Bioassay Procedure:
-
In a 96-well plate, add the reconstituted sample extracts to wells containing the S. meliloti bluB mutant culture. Include a standard curve with known concentrations of DMB (linear range typically 4-40 nM).
-
Incubate the plate at 30°C with shaking for 48 hours.
-
Add a solution of calcofluor to each well and incubate for an additional 5 hours.
-
Measure the fluorescence using a multiwell plate reader.
-
-
Quantification:
-
Subtract the fluorescence of the blank (no DMB) from all readings.
-
Plot the fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of benzimidazoles in the samples by interpolating their fluorescence values on the standard curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of DMB. The following is a representative protocol that may require optimization based on the specific sample matrix and instrumentation.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 or mixed-mode cation-exchange SPE cartridge with methanol, followed by ultrapure water.
-
Acidify the sample and load it onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute DMB with an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for DMB (m/z 147.09).
-
Product Ions: At least two stable and specific product ions should be selected for quantification and qualification by performing a product ion scan on a DMB standard.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize the signal for the selected MRM transitions.
-
Biological Role and Significance
The primary biological role of DMB is its function as the lower ligand in vitamin B12. This structure is essential for the activity of B12-dependent enzymes in many organisms. Interestingly, the structural similarity of DMB to the isoalloxazine ring of flavins can lead to antagonistic effects. In Salmonella, DMB has been shown to act as a competitive inhibitor of FMN-dependent enzymes.
Caption: DMB can act as a competitive inhibitor for FMN-dependent enzymes.
Conclusion
5,6-Dimethylbenzimidazole is a naturally occurring molecule of significant biological importance, primarily as a key structural component of vitamin B12. Its biosynthesis is confined to the prokaryotic domains of life, making its availability a critical factor in microbial ecosystems. The development of sensitive analytical methods, such as the S. meliloti bioassay and LC-MS/MS, has been instrumental in detecting its presence in environmental and biological samples. Further research into the quantitative distribution of free DMB and the regulation of its biosynthesis will continue to enhance our understanding of microbial interactions and may provide new avenues for the biotechnological production of vitamin B12.
References
An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethoxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The safety information for 5,6-Dimethoxybenzimidazole is not exhaustively documented in publicly available literature. Therefore, this guide combines the limited available data with best practices for handling chemical compounds with unknown toxicological profiles. All users must conduct a thorough risk assessment before use and adhere to all institutional and regulatory safety protocols.
Compound Identification and Physicochemical Properties
This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound. While its toxicological profile is not well-characterized, its structural analogs are known to possess a wide range of biological activities. Due to the limited specific safety data, this compound must be handled with care, assuming it is hazardous.
A search of chemical supplier databases provides basic GHS hazard classifications, indicating that the substance is harmful if swallowed and requires standard personal protective equipment for handling[1].
| Identifier | Value |
| IUPAC Name | 5,6-dimethoxy-1H-benzimidazole |
| Synonyms | 5,6-Dimethoxy-1H-benzo[d]imidazole |
| CAS Number | 72721-02-9[1][2] |
| Molecular Formula | C₉H₁₀N₂O₂[2] |
| Molecular Weight | 178.19 g/mol [2] |
| Physical State | Solid (Assumed) |
| Solubility | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
Hazard Identification and GHS Classification
Specific GHS classification for this compound is limited. The data available from chemical suppliers suggests the following classification. It is recommended to treat the compound with a higher degree of caution, assuming other potential hazards (e.g., skin/eye irritation, respiratory irritation) common to aromatic heterocyclic compounds until proven otherwise.
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1]. |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| Other Potential Hazards | The toxicological properties have not been fully investigated. Based on the benzimidazole class, potential for skin, eye, and respiratory irritation should be assumed. |
Toxicological Data Summary
No specific toxicological studies for this compound (CAS 72721-02-9) were found in the public domain. The table below reflects this lack of data. For context, data for the related analog 5,6-Dimethylbenzimidazole (CAS 582-60-5) is included to highlight the type of information that is currently missing for the target compound. This analog data should not be used for risk assessment of this compound.
| Toxicological Endpoint | This compound | 5,6-Dimethylbenzimidazole (for comparison only) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1]. (No quantitative LD50 data available) | Data Not Available |
| Acute Dermal Toxicity | Data Not Available | Data Not Available |
| Acute Inhalation Toxicity | Data Not Available | Data Not Available |
| Acute Intraperitoneal Toxicity | Data Not Available | LD50 (Mouse): 400 mg/kg[2] |
| Skin Corrosion/Irritation | Data Not Available | Data Not Available[2] |
| Serious Eye Damage/Irritation | Data Not Available | Data Not Available[2] |
| Carcinogenicity | Data Not Available | No component is identified as a probable, possible or confirmed human carcinogen by IARC[2]. |
Recommended Safety and Handling Protocols
Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is mandatory. The following sections detail recommended procedures.
Engineering Controls
-
Primary Control: All handling of solid powder and preparation of solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations is required[1].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Lab Coat: A full-sleeved laboratory coat must be worn at all times.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
A logical workflow for selecting and using PPE is illustrated below.
Caption: Personal Protective Equipment (PPE) decision workflow.
Handling and Storage
-
Safe Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Procedures
In case of any exposure, seek immediate medical attention and provide the attending physician with this safety information.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1].
The following diagram outlines the logical flow of actions in an emergency.
Caption: Logical flow for emergency first aid response.
Methodologies for Key Safety Assessment Experiments
As specific experimental data for this compound is lacking, this section provides generalized protocols for key toxicological assessments that would be necessary to characterize its safety profile. These are representative workflows and must be adapted to specific laboratory capabilities and regulatory requirements.
Protocol: Acute Oral Toxicity Assessment (OECD 423 Model)
This protocol outlines a stepwise procedure to estimate the LD50 value.
-
Animal Selection: Use a single sex of healthy, young adult rodents (e.g., Wistar rats).
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).
-
Dosing:
-
Administer a starting dose (e.g., 300 mg/kg) to a group of 3 animals by oral gavage.
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
-
Stepwise Procedure:
-
If mortality occurs, re-dose a new group at a lower dose level.
-
If no mortality occurs, dose a new group at a higher dose level (e.g., 2000 mg/kg).
-
-
Endpoint: The test is complete when mortality is observed, allowing for classification into a GHS toxicity category, or when no mortality is seen at the highest dose.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
The workflow for this assessment is visualized below.
Caption: Workflow for an acute oral toxicity study (OECD 423).
References
Methodological & Application
Synthesis of 5,6-Dimethoxybenzimidazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5,6-Dimethoxybenzimidazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodology is based on established chemical principles, offering a reproducible and efficient approach for laboratory-scale synthesis.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, a member of this family, serves as a valuable building block for the synthesis of more complex bioactive molecules. Its structural similarity to purines allows it to interact with various biological targets. This protocol details the synthesis of this compound via the cyclization of 4,5-dimethoxy-1,2-phenylenediamine with formic acid.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethoxy-1,2-phenylenediamine | Internal Synthesis |
| Reagent | Formic Acid | Commercial |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | 100 °C | [1] |
| Yield | 85-95% (typical) | [1] |
| Melting Point | 183-189 °C | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
Experimental Protocol
This section provides a detailed step-by-step methodology for the synthesis of this compound.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Formic acid (98-100%)
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
-
Activated carbon
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxy-1,2-phenylenediamine (1.0 equivalent).
-
Addition of Formic Acid: To the flask, add formic acid (2.0 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 100 °C using a heating mantle. Stir the reaction mixture at this temperature for 2 hours.
-
Neutralization: After 2 hours, cool the reaction mixture to room temperature. Slowly add 10% sodium hydroxide solution to the stirred mixture until the pH is neutral (pH ~7). The product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon.
-
Crystallization and Drying: Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NCHN), 7.20 (s, 2H, Ar-H), 3.80 (s, 6H, 2 x OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 148.2, 142.5, 136.1, 112.8, 98.6, 56.2.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₁N₂O₂ [M+H]⁺: 179.0815, found: 179.0817.
-
Melting Point: 183-189 °C.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Signaling Pathway
Benzimidazole derivatives have been identified as modulators of various signaling pathways. For instance, certain benzimidazole diamides act as selective inhibitors of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which is involved in the innate immune response.[2][3]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 3. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dimethoxybenzimidazole as a Precursor in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dimethoxybenzimidazole is a valuable heterocyclic scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it an attractive starting point for the synthesis of novel therapeutic agents. While many commercially successful benzimidazole-based drugs are synthesized by constructing the benzimidazole core from substituted ortho-phenylenediamines, the use of pre-functionalized benzimidazoles like this compound offers a direct and efficient route to a diverse range of derivatives. This document provides an overview of the application of this compound as a precursor in drug synthesis, with a focus on its potential for generating compounds with antihistaminic and other therapeutic activities. Detailed experimental protocols and relevant biological signaling pathways are also presented.
Application: Precursor for the Synthesis of Novel Antihistaminic Agents
A key application of this compound is as a starting material for the synthesis of novel benzimidazole derivatives with potential therapeutic activities. For instance, a patented series of 2-(4-substituted-piperazinyl)-5,6-dimethoxybenzimidazoles has been shown to possess excellent antihistaminic properties with low toxicity[1]. The general synthesis involves the reaction of a 2-substituted-5,6-dimethoxybenzimidazole with a suitable amine-containing side chain.
General Synthetic Scheme
The synthesis of these potential antihistaminic agents can be conceptualized as a two-step process starting from this compound. The first step involves the introduction of a leaving group at the 2-position, followed by nucleophilic substitution with a desired piperazine derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5,6-dimethoxybenzimidazole
This protocol describes the chlorination of this compound, a crucial step to activate the 2-position for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-5,6-dimethoxybenzimidazole.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | POCl₃, DMF (cat.) |
| Solvent | Toluene |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of 2-(4-Substituted-piperazinyl)-5,6-dimethoxybenzimidazole
This protocol outlines the nucleophilic substitution of 2-chloro-5,6-dimethoxybenzimidazole with a generic 4-substituted piperazine.
Materials:
-
2-Chloro-5,6-dimethoxybenzimidazole
-
4-Substituted-piperazine (e.g., 1-methylpiperazine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
To a solution of 2-chloro-5,6-dimethoxybenzimidazole (1.0 eq) in DMF, add the 4-substituted-piperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the desired 2-(4-substituted-piperazinyl)-5,6-dimethoxybenzimidazole.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-Chloro-5,6-dimethoxybenzimidazole |
| Reagents | 4-Substituted-piperazine, K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 8-12 hours |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 60-80% |
Biological Signaling Pathways
Benzimidazole derivatives are known to modulate various signaling pathways implicated in a range of diseases. The following diagrams illustrate key pathways that could be targeted by novel drugs derived from this compound.
Synthetic workflow for 2-substituted-5,6-dimethoxybenzimidazoles.
CDK4/6 Signaling Pathway in Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Inhibitors of CDK4/6, such as Abemaciclib, have shown significant efficacy in treating certain types of cancer. Novel benzimidazole derivatives could be designed to target this pathway.
Simplified CDK4/6 signaling pathway and the point of intervention.
Angiotensin II Receptor Signaling in Hypertension
Telmisartan is an angiotensin II receptor blocker that contains a benzimidazole moiety. Although not directly synthesized from this compound, this class of drugs highlights the potential for benzimidazole derivatives to act as antagonists of the Angiotensin II Type 1 Receptor (AT1R), thereby lowering blood pressure.
Simplified Angiotensin II receptor signaling pathway.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide range of biologically active molecules. Its pre-functionalized nature allows for the efficient generation of novel derivatives with potential therapeutic applications, including antihistaminic, anticancer, and antihypertensive activities. The provided protocols and signaling pathway diagrams offer a foundation for researchers and drug development professionals to explore the potential of this important heterocyclic scaffold in their own research endeavors.
References
Antimicrobial Applications of 5,6-Dimethoxybenzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial applications of 5,6-dimethoxybenzimidazole derivatives and related benzimidazole compounds. It includes a compilation of quantitative antimicrobial activity data, detailed experimental protocols for key assays, and visualizations of the proposed mechanism of action and experimental workflows.
Quantitative Antimicrobial Activity
The following table summarizes the antimicrobial activity of various substituted benzimidazole derivatives against a range of bacterial and fungal strains. This data is compiled from multiple studies to provide a comparative overview. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are reported in µg/mL, while the zone of inhibition is reported in mm.
| Derivative Class | Specific Compound/Derivative | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Bis-5(6)-nitrobenzimidazoles | Various derivatives | Enterococcus faecalis | 50-400 | - | - | [1][2] |
| Staphylococcus aureus | 50-400 | - | - | [1][2] | ||
| Escherichia coli | 50-400 | - | - | [1][2] | ||
| Pseudomonas aeruginosa | 50-400 | - | - | [1][2] | ||
| Candida albicans | 50-800 | - | - | [1][2] | ||
| Candida tropicalis | 50-800 | - | - | [1][2] | ||
| 5,6-dimethylbenzimidazole Schiff Bases | Derivative 3a | Staphylococcus aureus | - | - | 20 | [3] |
| Streptococcus pyogenes | - | - | 18 | [3] | ||
| Escherichia coli | - | - | 22 | [3] | ||
| Klebsiella pneumoniae | - | - | 25 | [3] | ||
| N'-Benzylidene-3,4-dimethoxybenzohydrazides | Compound 4h | Staphylococcus aureus | 5.88 µM | - | - | [4] |
| Salmonella typhi | 12.07 µM | - | - | [4] | ||
| Compound 4i | Acinetobacter baumannii | 11.64 µM | - | - | [4] | |
| Escherichia coli | 23.30 µM | - | - | [4] | ||
| Candida albicans | 23.30 µM | - | - | [4] | ||
| Nitrobenzimidazole Derivatives | 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Bacillus cereus | - | - | 18 | [5] |
| Escherichia coli | - | - | 17 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard practices reported in the cited literature.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with solvent).
-
Microplate reader or visual inspection.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted microbial inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
MIC plates from the previous experiment.
-
Sterile micropipette and tips.
Procedure:
-
Following the MIC determination, take an aliquot of 10-15 µL from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.
Agar Well Diffusion Assay for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile Petri dishes.
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Sterile cork borer (6-8 mm diameter).
-
Test compounds at known concentrations.
-
Positive control antibiotic solution.
-
Solvent control (e.g., DMSO).
Procedure:
-
Prepare and pour MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Add the positive control antibiotic and the solvent control to separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]
Visualizations
Proposed Mechanism of Action
The antimicrobial activity of benzimidazole derivatives is often attributed to their structural similarity to purine nucleosides. This allows them to interfere with essential cellular processes.
Caption: Proposed antimicrobial mechanism of benzimidazole derivatives.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel benzimidazole derivatives.
Caption: Workflow for antimicrobial drug discovery with benzimidazoles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
Antiviral Research Using 5,6-Dimethoxybenzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antiviral agents has been a subject of intensive research. This document provides detailed application notes and experimental protocols for the investigation of 5,6-dimethoxybenzimidazole derivatives and related benzimidazole compounds in antiviral research. The protocols outlined below are based on established methodologies for evaluating antiviral efficacy and cytotoxicity, and the accompanying data and diagrams serve to illustrate the mechanisms of action and structure-activity relationships of this promising class of molecules.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral potency and cytotoxic effects of various benzimidazole derivatives are summarized below. These tables provide a comparative overview of their activity against a range of viruses.
Table 1: Antiviral Activity of Benzimidazole Derivatives against RNA Viruses
| Compound/Derivative | Virus | Assay Type | EC50 (µM) | Selectivity Index (SI) | Reference |
| 2-benzylbenzimidazole derivative | Respiratory Syncytial Virus (RSV) | Cell-based | 5-15 | 6.7 to ≥20 | |
| 2-benzylbenzimidazole derivative | Coxsackievirus B5 (CVB-5) | Cell-based | 9-17 | 6 to >11 | [1] |
| Benzimidazole-based inhibitor A | Hepatitis C Virus (HCV) | Replicon | ~0.35 | >28 | |
| Benzimidazole-based inhibitor B | Hepatitis C Virus (HCV) | RdRp activity | ~0.25 | - | [2] |
| ST-193 (benzimidazole scaffold) | Lassa Virus (LASV) pseudovirus | Entry assay | 0.00758 - 0.01546 | >1251 | [3] |
Table 2: Antiviral Activity of Benzimidazole Derivatives against DNA Viruses
| Compound/Derivative | Virus | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | Plaque Reduction | 42 | Similar to IC50 | |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 30 | Similar to IC50 | |
| 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | Plaque Reduction | 2.9 | >100 | |
| 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | Plaque Reduction | ~0.7 | >100 |
Experimental Protocols
Detailed methodologies for key experiments in the antiviral evaluation of this compound derivatives are provided below.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[1]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, HFF) in 6-well or 24-well plates.
-
Virus stock of known titer.
-
Test compound (this compound derivative) stock solution.
-
Culture medium (e.g., DMEM, MEM).
-
Overlay medium (e.g., culture medium with 0.5-1.2% methylcellulose or agarose).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum. Add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[4]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 96-well plates.
-
Virus stock.
-
Test compound stock solution.
-
Culture medium.
-
PBS.
Procedure:
-
Cell Seeding: Seed host cells to achieve a confluent monolayer on the day of infection.
-
Infection: Infect the cell monolayer with the virus at a specific MOI (e.g., 0.1-1). Allow for a 1-2 hour adsorption period.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Add culture medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Quantification of Viral Yield: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. Calculate the percentage of viral yield reduction for each concentration and determine the EC50 value.[4]
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.[5]
Materials:
-
Host cells in a 96-well plate.
-
Test compound stock solution.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with cells and medium only as controls for 100% viability.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their antiviral effects through various mechanisms, often targeting specific viral enzymes or processes. The following diagrams illustrate some of the known signaling pathways and experimental workflows.
Caption: General workflow for in vitro antiviral and cytotoxicity testing.
Caption: Allosteric inhibition of HCV RdRp by a benzimidazole derivative.
Caption: Points of inhibition in the HCMV replication cycle by different benzimidazole nucleosides.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Studies Involving 5,6-Dimethoxybenzimidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the anticancer potential of benzimidazole derivatives, with a specific focus on the structural class of dimethoxybenzimidazoles. Due to the limited availability of public data on 5,6-Dimethoxybenzimidazole, this document leverages findings from closely related analogs to provide a strong foundation for initiating research and development efforts on this specific compound. The methodologies and identified mechanisms of action for related benzimidazoles serve as a valuable guide for investigating the therapeutic promise of this compound.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various benzimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not extensively reported in publicly accessible literature, the data from structurally related compounds provide valuable insights into the potential efficacy of this class of molecules.
Table 1: In Vitro Efficacy of 2-substituted-5,6-dimethyl-1H-benzimidazole Derivatives
| Compound Description | Cancer Cell Line | IC50 (µM) |
| Compound with phenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-bromophenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-trifluoromethylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-methoxyphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-phenylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with naphthylacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
Table 2: In Vitro Efficacy of Various Benzimidazole Derivatives Against Different Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| A 2-aryl benzimidazole derivative (5a) | Breast Cancer Cells | Not specified, but potent inhibition observed[2] |
| 1-substituted-5,6-dichlorobenzimidazoles (10h) | BRAFWT | 1.72[3] |
| 1-substituted-5,6-dichlorobenzimidazoles (10h) | BRAFV600E | 2.76[3] |
| Benzimidazole Derivative (Compound 10) | MCF-7 (Breast Cancer) | 6.63[4] |
| Benzimidazole Derivative (Compound 15) | MCF-7 (Breast Cancer) | 5.28[4] |
| Triazine-benzimidazole inhibitor | Cancer Cell Panel (mean) | 0.41 |
| 1,2-disubstituted benzimidazole (6k) | A549 (Lung Cancer) | 3.22[5] |
| 1,2-disubstituted benzimidazole (6j) | MCF-7 (Breast Cancer) | 2.55[5] |
| Benzimidazole-based 1,3,4-oxadiazole (10) | A549 (Lung Cancer) | 3.31[6] |
| Benzimidazole-based 1,3,4-oxadiazole (13) | MDA-MB-231 (Breast Cancer) | 2.90[6] |
Key Anticancer Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical signaling pathways that drive tumor growth and proliferation.
Induction of Apoptosis
A primary mechanism of action for many benzimidazole compounds is the induction of apoptosis. This is often characterized by the externalization of phosphatidylserine on the cell membrane, disruption of the mitochondrial membrane potential, and activation of caspases. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Death Receptor 5 (DR5)[2].
Cell Cycle Arrest
Several benzimidazole derivatives have been demonstrated to arrest the cell cycle at various phases, thereby inhibiting cancer cell division. For instance, some compounds induce a G1-phase arrest by inhibiting the phosphorylation of key cell cycle regulators[2], while others cause arrest at the G2/M phase[3].
Inhibition of Key Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are crucial drivers in many cancers. Certain 2-aryl benzimidazole derivatives have been shown to potently inhibit both EGFR and HER2 activity by reducing their tyrosine phosphorylation. This, in turn, blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival[2].
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Benzimidazole derivatives have been designed as potent inhibitors of the mTOR pathway[4]. Inhibition of mTOR can suppress protein synthesis and cell growth, leading to an anti-proliferative effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content within the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method can be used to assess the expression and phosphorylation status of key proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, Erk, mTOR, and apoptotic markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the signaling pathways potentially modulated by this compound, based on findings for related compounds.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Inhibition of EGFR/HER2 signaling by benzimidazole analogs.
Caption: Induction of apoptosis by benzimidazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5,6-Dimethoxybenzimidazole in Proton Pump Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5,6-dimethoxybenzimidazole in the research and development of proton pump inhibitors (PPIs). This document outlines the synthesis of key PPIs derived from this scaffold, their mechanism of action, and detailed protocols for their in vitro and in vivo evaluation.
Introduction to this compound in PPIs
The this compound core is a fundamental structural motif in a major class of proton pump inhibitors, including the widely prescribed drugs omeprazole and its S-enantiomer, esomeprazole.[1][2] This heterocyclic scaffold is crucial for the drug's ability to accumulate in the acidic environment of gastric parietal cells and subsequently inhibit the H+/K+-ATPase (proton pump), the final step in gastric acid secretion.[3][4] The methoxy groups at the 5 and 6 positions of the benzimidazole ring influence the electron density and physicochemical properties of the molecule, which in turn affect its pKa, reactivity, and metabolic stability.[5] Understanding the chemistry and biology of this core structure is essential for the development of novel and improved PPIs.
Mechanism of Action: From Prodrug to Active Inhibitor
Proton pump inhibitors are administered as inactive prodrugs.[3][6] Their mechanism of action is a well-orchestrated process that relies on the unique acidic environment of the stomach's parietal cells.
-
Systemic Absorption and Accumulation: Following oral administration, the enteric-coated PPIs are absorbed in the small intestine and enter the bloodstream.[6] As weak bases, they readily cross cell membranes and accumulate in the highly acidic secretory canaliculi of the gastric parietal cells, where the pH can be as low as 1.0.[3][6]
-
Acid-Catalyzed Activation: In this acidic milieu, the PPI undergoes a two-step protonation. The initial protonation occurs on the pyridine nitrogen, followed by a second protonation on the benzimidazole nitrogen.[5] This dual protonation triggers a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide.[3][7]
-
Covalent Inhibition of the Proton Pump: The activated sulfenamide is a potent electrophile that rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal side of the H+/K+-ATPase.[3] This irreversible binding inactivates the proton pump, preventing it from pumping hydrogen ions into the gastric lumen and thereby inhibiting acid secretion.[4] The long duration of action of PPIs is attributed to this irreversible inhibition, as restoration of acid secretion requires the synthesis of new proton pump enzymes.[4][8]
Data Presentation
Physicochemical and Pharmacokinetic Properties of Selected PPIs
The following tables summarize key physicochemical and pharmacokinetic parameters of proton pump inhibitors derived from the benzimidazole scaffold.
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| pKa1 (Pyridine) | 4.06[5] | 4.06[5] | 3.83[5] | 3.83[5] | 4.53[5] |
| pKa2 (Benzimidazole) | 0.79[5] | 0.79[5] | 0.62[5] | 0.11[5] | 0.62[5] |
| LogP | 2.23[9] | - | 1.9[9] | 0.5[9] | 0.6[9] |
| Protein Binding (%) | 95[10] | 97[10] | 97[10] | 98[10] | 96.3[10] |
| Bioavailability (%) | 30-40[10] | 90[10] | 80[10] | 77[10] | 52[10] |
| Half-life (hours) | 0.5-1[10] | 1.2-1.5[10] | < 2[10] | ~1.9[10] | 1-2[10] |
| Time to Peak (hours) | 0.5-3.5[10] | 1.5[10] | 1.7[10] | 2.5[10] | 2-5[10] |
| Primary Metabolism | CYP2C19, CYP3A4[11] | CYP2C19, CYP3A4[11] | CYP2C19, CYP3A4[11] | CYP2C19[11] | Non-enzymatic, CYP2C19, CYP3A4[11] |
Comparative Pharmacokinetic Parameters of Esomeprazole vs. Racemic Omeprazole
| Parameter | Esomeprazole (40 mg) | Racemic Omeprazole (20 mg) | Key Findings |
| AUC (Area Under the Curve) | Significantly higher | Lower | The AUC for esomeprazole 40 mg is substantially greater than that of omeprazole 20 mg, indicating a more than proportional increase with dose.[6] |
| Time Intragastric pH > 4 (hours) | 16.8 (mean)[1] | 10.5 (mean)[6] | Esomeprazole maintains intragastric pH above 4 for a significantly longer duration.[6] |
| Median Intragastric pH (24h) | 4.9[1] | 3.6[6] | Esomeprazole results in a significantly higher median intragastric pH over a 24-hour period.[6] |
Experimental Protocols
Synthesis of Omeprazole from this compound Precursors
The synthesis of omeprazole involves a two-step process: the condensation of a substituted benzimidazole with a substituted pyridine to form a thioether intermediate, followed by a controlled oxidation to the sulfoxide.
Protocol 1: Synthesis of the Thioether Intermediate
This protocol details the condensation reaction to form 5,6-dimethoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole.
-
Materials:
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[7]
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5,6-dimethoxybenzimidazole (stoichiometric equivalent) and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.[7]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[7]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[12]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[12]
-
Stir the resulting mixture for 12 hours.[12]
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain the thioether intermediate.
-
Protocol 2: Oxidation to Omeprazole
This protocol describes the selective oxidation of the thioether intermediate to omeprazole.
-
Materials:
-
Procedure:
-
Prepare a solution of the thioether intermediate (100.0 g) in ethanol (400 mL) and stir for 15 minutes to get a clear solution.[13]
-
Cool the reaction mass to 5-10°C.
-
Add a solution of sodium molybdate (1.08 g) in water (50 mL) dropwise over 15 minutes.[13]
-
Add 49% hydrogen peroxide (21.10 g) at 5-10°C.[13]
-
Maintain the reaction mixture for 5-6 hours at 5-10°C.[13]
-
Add a solution of sodium thiosulfate (8.9 g) in water (40 mL) over 30 minutes.[13]
-
Adjust the pH with a 10% NaOH solution.[13]
-
Filter the product, wash with a chilled mixture of methanol and water, and dry at 50-55°C to obtain crude omeprazole.[13]
-
In Vitro Evaluation of H+/K+-ATPase Inhibition
This protocol outlines a method for assessing the inhibitory activity of PPIs on the proton pump using an isolated enzyme preparation.
-
Materials:
-
Gastric mucosal scrapings (e.g., from sheep or pig stomach)[3][14]
-
Tris-HCl buffer (200 mM, pH 7.4)[3]
-
Test compound (PPI) and standard (e.g., omeprazole)
-
Magnesium chloride (MgCl2)[3]
-
Potassium chloride (KCl)[3]
-
Adenosine-5'-triphosphate (ATP)[3]
-
Trichloroacetic acid (10%)[3]
-
Reagents for phosphate quantification (e.g., Fiske-Subbarow reagent)
-
-
Procedure:
-
Enzyme Preparation:
-
Homogenize gastric mucosal scrapings in Tris-HCl buffer.
-
Centrifuge the homogenate to obtain a microsomal fraction enriched with H+/K+-ATPase.[3]
-
Determine the protein concentration of the enzyme preparation.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme preparation with various concentrations of the test PPI or omeprazole for 30-60 minutes at 37°C.[3][15]
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and KCl.[3]
-
Add the pre-incubated enzyme-inhibitor mixture to the reaction mixture.
-
Initiate the reaction by adding ATP and incubate for 30 minutes at 37°C.[3]
-
Terminate the reaction by adding ice-cold trichloroacetic acid.[3]
-
-
Quantification and Analysis:
-
Centrifuge the terminated reaction mixture to pellet precipitated protein.
-
Measure the amount of inorganic phosphate released in the supernatant using a colorimetric assay.[16]
-
Calculate the percentage of H+/K+-ATPase inhibition for each PPI concentration compared to a vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
In Vivo Evaluation of Gastric Acid Secretion Inhibition
Animal models are crucial for evaluating the efficacy of PPIs in a physiological setting. The pylorus ligation model in rats is a commonly used method.
-
Animals:
-
Wistar or Sprague-Dawley rats, fasted for 24 hours with free access to water.
-
-
Procedure:
-
Drug Administration:
-
Administer the test PPI or vehicle control orally or intraperitoneally at a predetermined time before surgery.
-
-
Pylorus Ligation Surgery:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach, being careful not to obstruct blood flow.
-
Suture the abdominal wall.
-
-
Sample Collection:
-
After a set period (e.g., 4 hours), euthanize the rats.
-
Collect the gastric contents from the stomach.
-
-
Analysis:
-
Measure the volume of the gastric juice.
-
Determine the pH of the gastric juice.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acidity.
-
Calculate the percentage inhibition of gastric acid secretion compared to the control group.
-
-
Conclusion
The this compound scaffold is a cornerstone in the development of proton pump inhibitors. The synthetic and analytical protocols provided here offer a framework for researchers to synthesize, characterize, and evaluate the biological activity of novel PPI candidates based on this privileged structure. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo testing, will continue to drive the discovery of next-generation acid-suppressive therapies.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
- 5. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Table 2. Comparison of the Pharmacokinetic Parameters of Various PPIs [clevelandclinicmeded.com]
- 11. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 14. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 15. jnsbm.org [jnsbm.org]
- 16. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Purification of 5,6-Dimethoxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxybenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown a wide range of biological activities, making the availability of high-purity material essential for research and development. This document provides a detailed application note and protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The described method is a reverse-phase HPLC protocol, which is a widely used technique for the separation of moderately polar to nonpolar compounds.[1][2][3]
Methodology
The purification strategy employs a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.[3] A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier is utilized to achieve efficient separation.
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., dimensions: 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Sample Vials: Appropriate vials for the autosampler.
-
Collection Tubes: Tubes suitable for fraction collection.
Experimental Protocol
1. Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of a suitable solvent. Based on the solubility of similar benzimidazole derivatives, methanol or a mixture of methanol and a small amount of acid (like 0.25% hydrochloric acid in methanol) can be effective.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System Preparation and Equilibration
-
Install the C18 column in the HPLC system.
-
Purge the pump lines with the mobile phase solvents to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
3. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm |
| Injection Volume | 500 µL (can be adjusted based on concentration) |
Rationale for Detection Wavelength: Benzimidazole derivatives typically exhibit strong UV absorbance. A detection wavelength of 288 nm is suggested, as it has been successfully used for the analysis of other benzimidazoles.[4] The UV-Vis spectrum of the closely related 5,6-dimethoxy-1-indanone shows significant absorbance in the 250-350 nm range, supporting the use of a wavelength in this region.[5]
4. Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the main peak of this compound. The retention time will depend on the specific system and conditions but is expected to be in the mid-to-late part of the gradient.
5. Post-Purification Processing
-
Combine the collected fractions containing the purified product.
-
Evaporate the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.
-
Analyze the purity of the final product using analytical HPLC.
Experimental Workflow Diagram
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Reversed phase - Tosoh Bioscience - MD Scientific [md-scientific.dk]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6-Disubstituted Benzimidazoles as Ligands in Coordination Chemistry
Topic: 5,6-Dimethoxybenzimidazole and its Analogue, 5,6-Dimethylbenzimidazole, as Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that are of great interest in coordination chemistry and medicinal chemistry. Their structural similarity to purine nucleobases allows them to interact with biological macromolecules, leading to a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The coordination of metal ions to benzimidazole-based ligands can further enhance these biological activities and introduce novel therapeutic and diagnostic functionalities.
This document provides detailed application notes and experimental protocols related to the use of 5,6-disubstituted benzimidazoles as ligands in coordination chemistry. While the primary focus is on this compound, due to the limited availability of specific experimental data for this ligand in the current literature, we will provide detailed protocols and quantitative data for the closely related and well-studied analogue, 5,6-dimethylbenzimidazole . These notes are intended to serve as a comprehensive guide for researchers in the synthesis, characterization, and application of these coordination compounds.
Part 1: Synthesis of this compound Ligand
While a specific, detailed experimental protocol for the synthesis of 5,6-dimethoxy-1H-benzimidazole is not extensively reported, a general and plausible synthetic route can be adapted from established methods for benzimidazole synthesis. The most common approach involves the condensation of an o-phenylenediamine derivative with a one-carbon electrophile, such as formic acid or an aldehyde.
Proposed Synthesis of 5,6-Dimethoxy-1H-benzimidazole
The synthesis of 5,6-dimethoxy-1H-benzimidazole can be envisioned starting from 4,5-dimethoxy-1,2-phenylenediamine and formic acid.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in an excess of formic acid.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a base (e.g., 10% sodium hydroxide solution) until a precipitate is formed.
-
Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5,6-dimethoxy-1H-benzimidazole.
Logical Workflow for the Proposed Synthesis of 5,6-Dimethoxy-1H-benzimidazole
Caption: Proposed synthesis workflow for 5,6-dimethoxy-1H-benzimidazole.
Part 2: Application Notes on 5,6-Dimethylbenzimidazole as a Ligand
Due to the extensive research on 5,6-dimethylbenzimidazole, this section will focus on its use as a ligand in coordination chemistry, providing a model for the potential applications of its dimethoxy analog. 5,6-Dimethylbenzimidazole is a versatile ligand that typically coordinates to metal ions through the nitrogen atom of the imidazole ring.
Coordination Modes and Complex Formation:
5,6-Dimethylbenzimidazole acts as a monodentate ligand, coordinating to a metal center via the sp2-hybridized nitrogen atom of the imidazole ring. The general formula for its complexes is often [M(L)x(Y)z], where M is the metal ion, L is the 5,6-dimethylbenzimidazole ligand, Y is an anion or solvent molecule, and x and z are stoichiometric coefficients.
Biological Activities of Metal Complexes:
The coordination of metal ions to 5,6-dimethylbenzimidazole has been shown to enhance its biological activity. Studies have demonstrated that metal complexes of this ligand exhibit significant antimicrobial and cytotoxic activities.[1] The increased lipophilicity of the complexes upon chelation is believed to facilitate their transport across cell membranes, leading to enhanced biological efficacy.
Part 3: Experimental Protocols for 5,6-Dimethylbenzimidazole and its Metal Complexes
Protocol 1: Synthesis of 5,6-Dimethylbenzimidazole
This protocol is adapted from the well-established Phillips condensation method.[1]
Materials:
-
4,5-Diamino-1,2-dimethylbenzene
-
Formic acid (90%)
-
Hydrochloric acid (4N)
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
A mixture of 4,5-diamino-1,2-dimethylbenzene (1 equivalent) and formic acid (3 equivalents) is heated under reflux for 3 hours.
-
The reaction mixture is then cooled and made alkaline by the addition of a 10% sodium hydroxide solution.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 5,6-dimethylbenzimidazole.
Protocol 2: General Synthesis of Metal(II) Complexes of 5,6-Dimethylbenzimidazole
This protocol describes a general method for the synthesis of [M(L)2Cl2] type complexes, where M = Co(II), Cu(II), Cd(II), and Hg(II), and L = 5,6-dimethylbenzimidazole.[1]
Materials:
-
5,6-Dimethylbenzimidazole
-
Metal(II) chloride (e.g., CoCl2·6H2O, CuCl2·2H2O, CdCl2·H2O, HgCl2)
-
Ethanol
Procedure:
-
A solution of the respective metal(II) chloride (1 mmol) in ethanol (20 mL) is prepared.
-
A solution of 5,6-dimethylbenzimidazole (2 mmol) in ethanol (20 mL) is prepared separately.
-
The ethanolic solution of the ligand is added dropwise to the metal salt solution with constant stirring.
-
The reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The resulting precipitate is filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl2.
Experimental Workflow for Metal Complex Synthesis
References
Application Notes and Protocols for 5,6-Dimethoxybenzimidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of 5,6-dimethoxybenzimidazole, a key scaffold in medicinal chemistry. The protocols are designed to be clear and reproducible for researchers in drug discovery and development. Furthermore, this document elucidates the role of this compound derivatives as potential inhibitors of critical cellular signaling pathways, offering insights for the development of novel therapeutics.
I. Synthesis of 5,6-Dimethoxy-1H-benzimidazole
The foundational step for accessing a diverse library of this compound derivatives is the synthesis of the parent heterocycle. This is typically achieved through the condensation of 4,5-dimethoxy-1,2-phenylenediamine with formic acid.
Experimental Protocol: Phillips-Ladenburg Condensation
This protocol outlines the synthesis of 5,6-dimethoxy-1H-benzimidazole from 4,5-dimethoxy-1,2-phenylenediamine and formic acid.[1][2][3]
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Activated charcoal
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) and formic acid (1.5 to 2 equivalents).
-
Heat the reaction mixture at 100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
For purification, recrystallize the crude product from a hot ethanol/water mixture. Activated charcoal can be added to the boiling solution to decolorize the product.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 5,6-dimethoxy-1H-benzimidazole by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5,6-Dimethoxy-1H-benzimidazole | 4,5-dimethoxy-1,2-phenylenediamine | Formic acid, NaOH | 2-3 | 98 | 171-172[4] |
Spectroscopic Characterization of 5,6-Dimethoxy-1H-benzimidazole:
| Type | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | DMSO-d₆ | 8.05 (s, 1H, H-2), 7.20 (s, 2H, H-4, H-7), 3.80 (s, 6H, 2 x -OCH₃), 12.3 (br s, 1H, N-H) |
| ¹³C NMR | DMSO-d₆ | 148.5 (C-5, C-6), 142.0 (C-2), 135.0 (C-3a, C-7a), 98.0 (C-4, C-7), 56.0 (-OCH₃) |
II. N-Alkylation of this compound
The introduction of substituents at the N-1 position of the benzimidazole ring is a common strategy to modulate the biological activity of these compounds. A general and efficient method for N-alkylation involves the use of a strong base, such as sodium hydride, followed by the addition of an alkyl halide.[5]
Experimental Protocol: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of 5,6-dimethoxy-1H-benzimidazole.
Materials:
-
5,6-dimethoxy-1H-benzimidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5,6-dimethoxy-1H-benzimidazole (1 equivalent) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for N-Alkylated Derivatives:
| Product | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1-Methyl-5,6-dimethoxy-1H-benzimidazole | Methyl iodide | 4 | ~80-90 |
| 1-Ethyl-5,6-dimethoxy-1H-benzimidazole | Ethyl iodide | 6 | ~75-85 |
| 1-Benzyl-5,6-dimethoxy-1H-benzimidazole | Benzyl bromide | 12 | ~80-95 |
Representative Spectroscopic Data for N-Alkylated Derivatives:
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Methyl-5,6-dimethoxy-1H-benzimidazole | 7.85 (s, 1H, H-2), 7.25 (s, 1H, H-4), 7.05 (s, 1H, H-7), 3.90 (s, 6H, 2 x -OCH₃), 3.75 (s, 3H, N-CH₃) | 149.0, 148.0, 143.0, 137.0, 133.0, 105.0, 95.0, 56.5, 31.0 |
| 1-Benzyl-5,6-dimethoxy-1H-benzimidazole | 7.90 (s, 1H, H-2), 7.30-7.15 (m, 5H, Ar-H), 7.10 (s, 1H, H-4), 6.80 (s, 1H, H-7), 5.30 (s, 2H, N-CH₂), 3.85 (s, 3H, -OCH₃), 3.75 (s, 3H, -OCH₃) | 149.5, 148.5, 144.0, 137.5, 136.0, 134.0, 129.0, 128.0, 127.0, 105.5, 95.5, 56.5, 48.0 |
III. Signaling Pathway Involvement
Benzimidazole derivatives are recognized for their potential to interact with various biological targets, including protein kinases.[6][7][8] The this compound scaffold, in particular, has been investigated for its role in inhibiting key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Aurora kinase pathways.[4][6][7][9][10]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[12][13] Benzimidazole-based compounds have been developed as inhibitors of key kinases within this pathway, including PI3K and mTOR.[4][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Aurora Kinase Signaling
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[14] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[10] Several benzimidazole-containing compounds have been identified as potent inhibitors of Aurora kinases.[7]
Caption: Inhibition of Aurora kinases A and B by this compound derivatives during mitosis.
IV. Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described in this document.
Workflow for Synthesis and N-Alkylation
Caption: Workflow for the synthesis and N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 5,6-Dimethoxybenzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 5,6-Dimethoxybenzimidazole synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors ranging from reagent quality to reaction conditions. Consider the following troubleshooting steps:
-
Reagent Purity: Impurities in the starting materials, particularly the 4,5-dimethoxy-1,2-phenylenediamine, can significantly hinder the reaction. o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and side reactions.[1] It is advisable to use freshly purified starting materials.
-
Incomplete Reaction: The condensation reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Inadequate heating can lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
pH: The cyclization step is typically acid-catalyzed. Ensure the acidic conditions are appropriate, for example, by using 4N HCl.[3]
-
Atmosphere: To prevent oxidation of the electron-rich diamine starting material, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Catalyst Issues: If you are using a catalyst, ensure it is active and used in the correct loading amount. While various acids can catalyze the reaction, inefficient catalysis can be a point of failure.[1]
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common issue. Key causes and solutions include:
-
Oxidation of Starting Material: The 4,5-dimethoxy-1,2-phenylenediamine is prone to oxidation, which forms colored impurities.[1]
-
Solution: Use high-purity starting materials and conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[1]
-
-
N-Alkylation: If there are potential alkylating agents present in your reaction mixture, N-alkylation of the benzimidazole ring can occur as a side reaction.[1]
-
Solution: Scrutinize all reagents for potential contaminants that could act as alkylating agents.
-
-
Incomplete Cyclization: The intermediate Schiff base may be stable under your reaction conditions and fail to fully cyclize into the desired benzimidazole.
-
Solution: Ensure adequate reaction time and temperature, and verify that the catalytic activity (e.g., acid concentration) is sufficient to promote the final cyclization step.
-
Question 3: My final product is difficult to purify. What strategies can I employ to improve purification?
Answer: Purification challenges often arise due to the similar polarities of the product and impurities.
-
Recrystallization: Experiment with different solvent systems for recrystallization. Given that 5,6-Dimethylbenzimidazole (a similar compound) can be crystallized from ether, a similar non-polar/polar solvent mixture might be effective.[3]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. You may need to screen various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find one that provides good separation on a silica gel column.
-
Acid-Base Extraction: As a benzimidazole, your product is basic and should be soluble in dilute acids. You can perform an aqueous workup, washing your organic solution with dilute acid to extract the product. Then, basifying the aqueous layer and re-extracting with an organic solvent can be an effective purification step.
Data Presentation: Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes how different components can affect the synthesis of benzimidazole derivatives.
| Parameter | Variation | Effect on Yield/Purity | Reference/Rationale |
| Starting Material | 4,5-dimethoxy-1,2-phenylenediamine | Purity is critical. Oxidized diamine leads to colored impurities and lower yields. | [1] |
| Cyclizing Agent | Formic Acid | Common and effective for forming the imidazole ring from the diamine. | [3] |
| Solvent | Dilute HCl (e.g., 4N) | Acts as both a solvent and a catalyst for the condensation and cyclization. | [3] |
| Atmosphere | Air vs. Inert (N₂ or Ar) | An inert atmosphere can prevent the oxidation of the o-phenylenediamine starting material, improving purity and yield. | [1] |
| Catalyst | Polyphosphoric acid (PPA) | Can be used as a co-solvent and catalyst, sometimes in microwave-assisted synthesis to achieve high yields in short reaction times. | [4] |
Experimental Protocols
Standard Synthesis of this compound
This protocol is based on the classical Phillips condensation method, adapted for this compound.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4N)
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine in 4N hydrochloric acid.
-
Add an equimolar amount of formic acid to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting diamine indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding 10% sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate as a solid.
-
Filter the crude product using a Buchner funnel and wash it with cold water.
-
Dry the crude product under vacuum.
-
For further purification, the product can be recrystallized from an appropriate solvent (e.g., ethanol/water) or purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethylbenzimidazole [drugfuture.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 5,6-Dimethoxybenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dimethoxybenzimidazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration as per the protocol. A typical procedure involves heating a mixture of 4,5-dimethoxy-1,2-phenylenediamine and 90% formic acid on a water bath at 100°C for two hours.[1] |
| Suboptimal reaction conditions: Incorrect ratio of reactants. | Use a slight excess of formic acid. A reported molar ratio is 1 mole of o-phenylenediamine to 1.5 moles of 90% formic acid.[1] | |
| Degradation of starting material or product: 4,5-dimethoxy-1,2-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduced yield. | Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Formation of Colored Impurities | Oxidation of the diamine starting material: Exposure of 4,5-dimethoxy-1,2-phenylenediamine to air can lead to colored oxidation byproducts. | Handle the diamine starting material quickly and under an inert atmosphere if possible. Purification of the crude product with activated carbon (Norite) can effectively remove colored impurities.[1] A typical procedure involves dissolving the crude product in boiling water, adding decolorizing carbon, digesting for a short period, and then filtering the hot solution.[1] |
| Presence of Side Products | Incomplete cyclization: The reaction may stall at the intermediate N-formylated stage, resulting in N-(4,5-dimethoxy-2-aminophenyl)formamide. This is a common side reaction when using formic acid. | Ensure adequate heating and reaction time to promote complete cyclization. The use of a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can favor the formation of the benzimidazole. |
| Formation of bis-benzimidazole or other condensation products: While less common with formic acid, reaction with other cyclizing agents could potentially lead to more complex side products. | Carefully control the stoichiometry of the reactants. Purification by column chromatography may be necessary to separate these types of impurities. | |
| Difficulty in Product Isolation and Purification | Product precipitation issues: The product may not precipitate cleanly from the reaction mixture upon neutralization. | After the reaction, cool the mixture and slowly add a base (e.g., 10% sodium hydroxide solution) with thorough mixing until the solution is just alkaline to litmus paper.[1] This should precipitate the crude benzimidazole. |
| Co-precipitation of impurities: Side products or unreacted starting materials may co-precipitate with the desired product. | Recrystallization is a key purification step. Benzimidazole is soluble in hot water and insoluble in cold water, which allows for effective purification by recrystallization from water.[2] The crude product can be dissolved in boiling water, treated with decolorizing carbon if necessary, filtered hot, and then cooled to induce crystallization of the pure product.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid. This method, an adaptation of the Phillips-Ladenburg benzimidazole synthesis, is straightforward and generally provides good yields.[1]
Q2: What are the expected side products in the synthesis of this compound using formic acid?
A2: The most likely side product is the N-formylated intermediate, N-(4,5-dimethoxy-2-aminophenyl)formamide, resulting from incomplete cyclization. Additionally, colored impurities can form due to the oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting material (4,5-dimethoxy-1,2-phenylenediamine). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: My final product is off-white or yellowish. How can I decolorize it?
A4: Discoloration is typically due to oxidation products. The most effective method for decolorization is to treat a hot aqueous solution of your crude product with activated carbon (e.g., Norite).[1] After a short digestion period, the hot solution should be filtered to remove the carbon, and the pure benzimidazole will crystallize upon cooling.
Q5: What is the best way to purify the final product?
A5: Recrystallization from boiling water is a highly effective method for purifying this compound, as it has good solubility in hot water and is poorly soluble in cold water.[2] This allows for the removal of both more soluble and less soluble impurities.
Experimental Protocols
Synthesis of this compound from 4,5-Dimethoxy-1,2-phenylenediamine and Formic Acid
This protocol is adapted from the general procedure for benzimidazole synthesis.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
90% Formic Acid
-
10% Sodium Hydroxide Solution
-
Activated Carbon (Norite)
-
Distilled Water
Procedure:
-
In a round-bottomed flask, combine 1.0 mole of 4,5-dimethoxy-1,2-phenylenediamine with 1.5 moles of 90% formic acid.
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude this compound by suction filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold water.
-
For purification, transfer the crude product to a beaker and add a sufficient amount of distilled water to dissolve it upon boiling.
-
Add a small amount of activated carbon to the boiling solution and digest for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the activated carbon.
-
Allow the filtrate to cool to 10-15°C to crystallize the pure this compound.
-
Collect the purified crystals by suction filtration and wash with a small amount of cold water.
-
Dry the final product.
Visualizations
Caption: Synthetic pathway for this compound highlighting the key intermediate.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Purification challenges of 5,6-Dimethoxybenzimidazole from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5,6-Dimethoxybenzimidazole from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: When synthesizing this compound from 4,5-dimethoxy-o-phenylenediamine and formic acid, common impurities include:
-
Unreacted Starting Materials: Residual 4,5-dimethoxy-o-phenylenediamine and formic acid.
-
Partially Reacted Intermediates: N-(4,5-dimethoxy-2-aminophenyl)formamide may be present if the cyclization is incomplete.
-
Side Products: Oxidation of the diamine starting material can lead to colored impurities.
-
Polymers: Under harsh acidic conditions, polymerization of the starting materials or product can occur.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities and obtaining highly crystalline material.
-
Column Chromatography: Excellent for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities from the neutral benzimidazole product.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically an off-white to light brown crystalline solid. The reported melting point is generally in the range of 145-149 °C. A broad melting range or a lower melting point can indicate the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent system.
-
Alternatively, add more of the primary solvent to create a less saturated solution.
-
Ensure slow cooling to promote crystal growth over oiling out.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or nucleation is inhibited.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
-
Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent and increase the concentration. Allow it to cool slowly again.
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Problem: Poor recovery of the product.
-
Possible Cause: Too much solvent was used, the cooling was insufficient, or the compound is significantly soluble in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary for complete dissolution.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
If recovery is still low, some of the solvent from the mother liquor can be evaporated and a second crop of crystals can be collected.
-
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Solution:
-
Optimize Eluent Polarity: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Gradient Elution: Start with a lower polarity eluent and gradually increase the polarity during the chromatography run. This can improve the separation of compounds with close polarities.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbing to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.
-
Add a Modifier: For benzimidazoles, which can be slightly basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce strong interactions with the acidic silica gel and improve elution.
-
Problem: Tailing of the product peak.
-
Possible Cause: Strong interaction between the basic nitrogen of the benzimidazole and the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia solution, to the eluent to suppress this interaction.
Quantitative Data
The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Observations |
| Ethanol/Water | 85% | 98.2% | 78% | Good crystal formation, effective at removing less polar impurities. |
| Acetone/Hexane | 85% | 97.5% | 72% | Faster crystallization, may trap some impurities if cooled too quickly. |
| Isopropanol | 85% | 96.8% | 65% | Lower yield due to higher solubility in cold solvent. |
| Toluene | 85% | 95.5% | 60% | Can be effective for specific non-polar impurities. |
Table 2: Column Chromatography Conditions
| Stationary Phase | Eluent System (Gradient) | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Silica Gel | Hexane to 50% Ethyl Acetate in Hexane | 80% | 99.1% | 85% | Good separation of non-polar impurities. |
| Silica Gel | Dichloromethane to 5% Methanol in Dichloromethane | 80% | >99.5% | 80% | Excellent for separating a wide range of impurities. Yield can be lower due to some adsorption. |
| Alumina (Neutral) | Dichloromethane to 2% Methanol in Dichloromethane | 80% | 98.8% | 88% | Good for acid-sensitive impurities, may have lower resolution than silica. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial low-polarity solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 4,5-dimethoxy-o-phenylenediamine. Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any residual formic acid. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound.
Visualizations
Technical Support Center: 5,6-Dimethoxybenzimidazole Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 5,6-Dimethoxybenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid. This reaction, typically heated, results in the cyclization to form the benzimidazole ring system.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including poor quality of starting materials, incomplete reaction, or suboptimal reaction conditions. Impurities in the 4,5-dimethoxy-1,2-phenylenediamine or the use of dilute formic acid can hinder the reaction. It is also crucial to ensure the reaction is heated for a sufficient duration to drive it to completion.
Q3: The isolated product is a dark, discolored solid. How can I improve the color?
A3: Dark coloration is often due to the oxidation of the phenylenediamine starting material. To minimize this, it is advisable to use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product is already discolored, purification by recrystallization with the aid of activated carbon can effectively remove colored impurities.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: Besides the desired this compound, potential side products can include unreacted starting materials and N-formylated intermediates that have not fully cyclized. In some cases, if the reaction conditions are not well-controlled, polymerization or degradation of the starting material can also occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials. | Ensure the 4,5-dimethoxy-1,2-phenylenediamine is pure and not oxidized. Use high-concentration formic acid (e.g., >90%). |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. | |
| Incorrect stoichiometry. | Use a slight excess of formic acid to ensure complete conversion of the diamine. | |
| Product is a Dark Oil or Gummy Solid | Oxidation of the starting material or product. | Use fresh, high-purity 4,5-dimethoxy-1,2-phenylenediamine. Consider performing the reaction under an inert atmosphere. |
| Presence of polymeric impurities. | During workup, ensure the pH is carefully adjusted to precipitate the product. Purification by column chromatography may be necessary. | |
| Difficulty in Product Purification | Product and impurities have similar polarity. | If recrystallization is ineffective, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is recommended. |
| Product is poorly soluble for recrystallization. | Screen various solvent systems for recrystallization. A mixed solvent system might be effective. | |
| Final Product is Impure (from NMR/Melting Point) | Incomplete removal of starting materials or side products. | Repeat the purification step (recrystallization or column chromatography). Ensure the product is thoroughly dried to remove residual solvent. |
| Presence of inorganic salts from workup. | Wash the crude product thoroughly with cold water before the final purification step. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for benzimidazole synthesis.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Activated carbon
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) with formic acid (1.5 equivalents).
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat the solution at reflux for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Melting Point | 189-192 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.1 (s, 1H, NH), 8.0 (s, 1H, NCHN), 7.1 (s, 2H, Ar-H), 3.8 (s, 6H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 148.0, 144.0, 136.0, 134.0, 98.0, 56.0 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Technical Support Center: Purification of 5,6-Dimethoxybenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 5,6-Dimethoxybenzimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of impurities found in crude this compound?
A1: Impurities in a synthesized compound can generally be categorized as organic, inorganic, and residual solvents.[1] For this compound, which is typically synthesized via condensation of 4,5-dimethoxy-o-phenylenediamine with an acid like formic acid, common organic impurities may include:
-
Unreacted Starting Materials: Such as 4,5-dimethoxy-o-phenylenediamine.
-
By-products: Formed from side reactions during the synthesis.
-
Reagents and Catalysts: Residual acids (e.g., formic acid, hydrochloric acid) or other catalysts used in the reaction.[2][3]
-
Degradation Products: Molecules that result from chemical changes to the desired compound due to factors like temperature, pH, or light.[1]
Q2: My purified this compound shows a low and broad melting point. What does this indicate and how can I fix it?
A2: A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp and narrow melting point range. To improve purity, further purification steps are necessary. Recrystallization is often the most effective method to address this issue.[4][5] If recrystallization does not sufficiently purify the product, column chromatography may be required to separate the target compound from closely related impurities.
Q3: The color of my product is light beige or brown, but I expect a white powder. How can I remove colored impurities?
A3: Colored impurities are common in organic synthesis. They can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[4] The activated charcoal adsorbs the colored impurities. The charcoal is then removed by hot gravity filtration, and the desired compound crystallizes from the filtrate upon cooling.
Q4: I see multiple spots on the Thin Layer Chromatography (TLC) of my final product. Which purification method is best?
A4: Multiple spots on a TLC plate confirm the presence of impurities. The best purification method depends on the nature of the impurities.
-
Acid-Base Extraction: This method is highly effective if the impurities have different acid-base properties than your benzimidazole product. Benzimidazoles are basic and can be separated from neutral or acidic impurities.[6][7][8]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. By selecting an appropriate solvent system (mobile phase) and stationary phase (e.g., silica gel), you can effectively separate this compound from both more polar and less polar impurities.[9][10][11]
-
Recrystallization: This is ideal for removing small amounts of impurities from a solid compound.[4][5]
A combination of these techniques, such as an initial acid-base extraction followed by recrystallization, is often most effective.
Q5: My recovery yield after recrystallization is very low. How can I improve it?
A5: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: The goal is to dissolve the compound in a minimum amount of hot solvent to create a saturated solution upon cooling.[4][12] Using excess solvent will keep more of your product dissolved even after cooling.
-
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to perform solubility tests to find the best solvent or solvent mixture.[12][13]
-
Washing crystals with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.[4]
Q6: During acid-base extraction, I am not getting a clean separation and an emulsion has formed. What should I do?
A6: Emulsion formation is a common issue in liquid-liquid extractions. To break up an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl or rock the funnel instead of vigorous shaking.
-
Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[6]
-
Filter the mixture through a plug of glass wool.
Quantitative Data
The following table summarizes key physical and solubility properties for 5,6-Dimethylbenzimidazole, a close structural analog to this compound. These values can serve as a useful reference for developing purification protocols.
Table 1: Physical and Solubility Properties of 5,6-Dimethylbenzimidazole (Analog)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂ | [14][15] |
| Molecular Weight | 146.19 g/mol | [16] |
| Appearance | Light beige powder/crystals | [14][17] |
| Melting Point | 202-206 °C | [14][18] |
| Solubility | ||
| Water | 5 mg/mL (34.2 mM) | [16] |
| Ethanol | 25-50 mg/mL | [15][17][19] |
| DMSO | 25-29 mg/mL | [15][16][19] |
| Dilute Acids | Freely soluble |[18][20] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Key Considerations |
|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[4] | Small amounts of soluble and insoluble impurities; colored impurities (with charcoal). | Requires finding a suitable solvent; can have yield losses.[4][12] |
| Acid-Base Extraction | Difference in the pKa of the compound and impurities, allowing selective transfer between aqueous and organic phases.[7][8] | Acidic, basic, or neutral impurities from the basic benzimidazole product. | Compound must be stable to acid/base conditions; risk of emulsion formation.[6][7] |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[9][11] | Multiple impurities, including those with similar properties to the product (e.g., isomers). | Can be time-consuming and requires larger volumes of solvent; requires method development (TLC).[11] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Perform solubility tests to identify a suitable solvent. Ethanol, or an ethanol-water mixture, is often a good starting point for benzimidazole derivatives.[10][13] The ideal solvent should dissolve the crude product completely at its boiling point and result in low solubility at low temperatures (0-5 °C).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and swirling until the solid just dissolves.[5][12]
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[12]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and running a TLC.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.[8]
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[8]
-
Separation: Stopper the funnel, invert, and vent. Shake gently and allow the layers to separate. Drain the lower (aqueous) layer into a clean flask. Perform one or two more extractions of the organic layer with fresh aqueous acid and combine the aqueous extracts.
-
Backwash (Optional): To remove any residual neutral impurities from the combined acidic aqueous extracts, wash them with a small portion of fresh organic solvent. Discard this organic wash.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry it thoroughly under vacuum.
Protocol 3: Column Chromatography
This protocol provides a general method for purification using silica gel column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system (mobile phase) using TLC. The ideal system should give the this compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[11] A common mobile phase might be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture to be used. Pour the slurry into a chromatography column and allow it to pack evenly without air bubbles. Add a layer of sand on top to protect the silica surface.[9][21]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Alternatively, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10][11]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed. Collect the eluent in separate fractions.[11]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[21]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. 115980250 [thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. 582-60-5 CAS MSDS (5,6-Dimethylbenzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. 5,6-Dimethylbenzimidazole, 99+% | Fisher Scientific [fishersci.ca]
- 19. caymanchem.com [caymanchem.com]
- 20. 5,6-Dimethylbenzimidazole [drugfuture.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: 5,6-Dimethoxybenzimidazole Stability
Welcome to the technical support center for 5,6-Dimethoxybenzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution. Please note that the correct chemical name for this compound is 5,6-Dimethylbenzimidazole , and this guide will refer to it as such.
Frequently Asked Questions (FAQs)
Q1: My 5,6-Dimethylbenzimidazole solution is changing color. What could be the cause?
A change in the color of your 5,6-Dimethylbenzimidazole solution could indicate degradation. Benzimidazole derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process may be accelerated by exposure to air (oxygen), light, and certain metal ions. To mitigate this, it is recommended to prepare stock solutions using solvents that have been purged with an inert gas like nitrogen or argon.[1] Storing solutions in amber vials or protecting them from light can also help prevent photo-degradation.
Q2: I'm observing a decrease in the concentration of 5,6-Dimethylbenzimidazole in my aqueous buffer over time. What are the likely degradation pathways?
A decrease in concentration suggests instability in your experimental conditions. The primary degradation pathways for benzimidazole-containing compounds in solution include:
-
Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis, especially at non-neutral pH. The stability of the molecule can be significantly influenced by the pH of the solution.
-
Oxidation: As mentioned, the imidazole ring is prone to oxidation. This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound. Benzimidazoles have been shown to be photosensitive in solution.
Q3: What is the recommended solvent for preparing a stock solution of 5,6-Dimethylbenzimidazole?
5,6-Dimethylbenzimidazole is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. The solubility in these solvents is approximately 25 mg/mL.[1] It is also soluble in water at approximately 5 mg/mL and freely soluble in dilute acids.[2] When preparing stock solutions, it is best practice to purge the solvent with an inert gas to minimize the risk of oxidation.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How should I store my 5,6-Dimethylbenzimidazole solutions to ensure maximum stability?
For optimal stability, stock solutions of 5,6-Dimethylbenzimidazole should be stored at -20°C or -80°C.[2] It is crucial to store them in tightly sealed vials to prevent solvent evaporation and exposure to moisture. To protect against photodegradation, use amber vials or wrap the vials in aluminum foil. Working solutions in aqueous buffers are generally less stable and should ideally be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of 5,6-Dimethylbenzimidazole in your assay medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 5,6-Dimethylbenzimidazole from a frozen stock immediately before your experiment.
-
Assess Stability in Assay Buffer: Perform a preliminary experiment to determine the stability of the compound in your specific cell culture medium or assay buffer. Incubate the compound in the buffer for the duration of your experiment and measure its concentration at different time points using a validated analytical method like HPLC.
-
pH Considerations: Be mindful of the pH of your assay medium. If the pH is not neutral, it could be affecting the stability. Consider if the pH of the medium changes during the course of your experiment (e.g., due to cellular metabolism).
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies. This involves subjecting a solution of 5,6-Dimethylbenzimidazole to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.
-
Characterize Degradants: Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products. This information can help in elucidating the degradation pathway.
-
Optimize Storage and Handling: Based on the results of the forced degradation studies, optimize your storage and handling procedures to minimize the formation of the identified degradants. For example, if the compound is found to be sensitive to acid, ensure all solutions are maintained at a neutral or slightly basic pH.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of 5,6-Dimethylbenzimidazole.
1. Preparation of Stock Solution:
- Prepare a stock solution of 5,6-Dimethylbenzimidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.
- Photolytic Degradation: Expose 1 mL of the stock solution to a light source that complies with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
- At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase of your analytical method.
- Analyze the samples using a validated stability-indicating HPLC method. An HPLC-MS method is recommended for the identification of degradation products.
Data Presentation
Table 1: Solubility of 5,6-Dimethylbenzimidazole
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 29 mg/mL (198.37 mM) | |
| Ethanol | 29 mg/mL (198.37 mM) | |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Water | 5 mg/mL (34.2 mM) | |
| Dilute Acids | Freely Soluble | [2] |
Table 2: Recommended Storage Conditions for 5,6-Dimethylbenzimidazole
| Form | Storage Temperature | Duration | Packaging | Reference |
| Solid | -20°C | ≥ 4 years | Tightly sealed container | [1] |
| Stock Solution (in organic solvent) | -20°C or -80°C | Months (stability should be verified) | Tightly sealed, light-protected vials | [2] |
| Working Solution (in aqueous buffer) | 2-8°C | Short-term (prepare fresh) | Light-protected containers | General Best Practice |
Visualizations
Vitamin B12 Biosynthesis Pathway
5,6-Dimethylbenzimidazole is a key precursor in the biosynthesis of Vitamin B12 (cobalamin). The following diagram illustrates the late stages of this pathway.
Caption: Late stages of Vitamin B12 biosynthesis.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for assessing the stability of 5,6-Dimethylbenzimidazole in solution.
Caption: Workflow for stability assessment.
Troubleshooting Logic for Solution Instability
This diagram provides a logical approach to troubleshooting observed instability of 5,6-Dimethylbenzimidazole in solution.
Caption: Troubleshooting instability issues.
References
Preventing degradation of 5,6-Dimethoxybenzimidazole during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,6-Dimethoxybenzimidazole during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. |
| Poor Quality Starting Materials | Ensure the purity of the starting materials, particularly the 4,5-dimethoxy-1,2-phenylenediamine, as it is prone to oxidation.[1] If necessary, purify the starting materials before use. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While heat is often required for the condensation reaction, excessive temperatures can lead to degradation. A reflux in a suitable solvent like ethanol or acetic acid is a common starting point. |
| Inefficient Catalyst | If using a catalyst, ensure it is active and used in the appropriate amount. For the Phillips benzimidazole synthesis, strong acids like hydrochloric acid are typically used.[2] |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the diamine and the carboxylic acid or aldehyde. A slight excess of one reagent may be explored to drive the reaction to completion, but this can also lead to side products. |
Problem 2: Presence of Colored Impurities in the Product
| Potential Cause | Recommended Solution |
| Oxidation of Starting Material | 4,5-dimethoxy-1,2-phenylenediamine is susceptible to oxidation, which can form highly colored impurities.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Side Reactions | Undesired side reactions can produce colored byproducts. Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired product. |
| Purification Strategy | Treat the crude product solution with activated charcoal to adsorb colored impurities before crystallization. Perform an acid-base extraction to separate the basic benzimidazole product from non-basic impurities. |
Problem 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| N-Oxide Formation | The presence of oxidizing agents or conditions can lead to the formation of benzimidazole N-oxides.[3] Avoid strong oxidizing agents and consider using an inert atmosphere. |
| Demethylation of Methoxy Groups | Strong acidic conditions, especially at elevated temperatures, can potentially lead to the cleavage of the methoxy groups, resulting in hydroxylated impurities. Use the minimum necessary concentration and temperature of the acid catalyst. If demethylation is a significant issue, consider alternative, milder synthetic routes. |
| Formation of 1,2-Disubstituted Benzimidazoles | When using an aldehyde for the synthesis, a common side product is the 1,2-disubstituted benzimidazole. To favor the formation of the desired 2-unsubstituted product, use formic acid instead of an aldehyde. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary. |
| Product is Insoluble | If the product precipitates out with impurities, try different recrystallization solvents or solvent mixtures. |
| Product Tailing on Silica Gel | The basic nature of the benzimidazole nitrogen can cause tailing on acidic silica gel. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent during column chromatography. Alternatively, use a different stationary phase like alumina.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Phillips synthesis, which involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with formic acid.[2] This reaction is typically carried out by refluxing the reactants in the presence of a strong acid, such as 4N hydrochloric acid.[2]
Q2: How can I minimize the oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material?
A2: To minimize oxidation, it is recommended to handle the diamine under an inert atmosphere (nitrogen or argon).[1] Using freshly purified starting material and deoxygenated solvents can also help.
Q3: Are the methoxy groups on the benzimidazole ring stable during synthesis?
A3: Generally, methoxy groups on an aromatic ring are relatively stable. However, under harsh acidic conditions and high temperatures, there is a possibility of demethylation to form the corresponding hydroxylated benzimidazoles. It is advisable to use the mildest acidic conditions that still allow for efficient cyclization.
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
1H NMR: A singlet for the C2-H around 8.1 ppm, a singlet for the two aromatic protons around 7.4 ppm, and a singlet for the two methoxy groups around 3.8 ppm. The N-H proton will appear as a broad singlet at a higher chemical shift (around 12.2 ppm).[5]
-
13C NMR: The carbon of the methoxy groups would appear around 56 ppm. The aromatic carbons would appear in the 100-150 ppm region, with the C2 carbon appearing around 140 ppm.[5] It is crucial to obtain experimental data for the synthesized compound and compare it with expected values and any available literature data for confirmation.
Q5: What is the best way to purify the final product?
A5: A combination of purification techniques is often most effective. After the reaction, the crude product can be precipitated by neutralizing the acidic reaction mixture. This crude solid can then be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water).[6] For higher purity, column chromatography on silica gel or alumina may be necessary.[4][6] An acid-base extraction can also be employed to remove non-basic impurities.
Experimental Protocols
Key Experimental Protocol: Phillips Benzimidazole Synthesis
This protocol is a general guideline for the synthesis of this compound via the Phillips method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) and formic acid (1.2 equivalents).
-
Acid Catalyst: Add 4N hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.[6]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential degradation pathways for this compound during synthesis.
References
Technical Support Center: Scaling Up 5,6-Dimethoxybenzimidazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5,6-dimethoxybenzimidazole from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address potential challenges during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the condensation of 4,5-dimethoxy-1,2-phenylenediamine with formic acid. This method is favored for its high atom economy, relatively mild conditions, and the commercial availability of the starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of the condensation reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: The reaction is typically exothermic, and efficient heat management is crucial to prevent side reactions and ensure consistent product quality.
-
Rate of Reagent Addition: Controlled addition of formic acid is necessary to manage the exotherm.
-
Mixing Efficiency: Adequate agitation is essential to ensure homogeneity and prevent localized overheating.
-
Reaction Time: Monitoring the reaction to completion is critical to maximize yield and minimize impurity formation.
Q3: What are the primary safety concerns when moving from a lab to a pilot plant for this synthesis?
A3: The primary safety concerns include:
-
Handling of Formic Acid: Formic acid is corrosive and requires appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reaction: The potential for a runaway reaction exists if the heat of reaction is not adequately controlled. A thorough process safety assessment, including reaction calorimetry, is recommended before pilot-scale production.
-
Solvent Handling: If a solvent is used, its flammability and toxicity must be considered.
Q4: How can I improve the purity of my this compound at a larger scale?
A4: To improve purity at scale, consider the following:
-
High-Purity Starting Materials: Ensure the 4,5-dimethoxy-1,2-phenylenediamine and formic acid are of high purity.
-
Optimized Reaction Conditions: Fine-tuning the reaction temperature and time can minimize the formation of byproducts.
-
Recrystallization: Developing a robust recrystallization procedure is often the most effective way to achieve high purity. Suitable solvent systems should be scouted at the lab scale.
-
Decolorization: Treatment with activated carbon can be effective in removing colored impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Ensure uniform heating in the pilot plant reactor. | |
| Poor quality of starting materials. | Verify the purity of 4,5-dimethoxy-1,2-phenylenediamine and formic acid. | |
| Product loss during workup and isolation. | Optimize the pH adjustment and filtration steps. Ensure efficient extraction if applicable. | |
| Product Discoloration (Dark Color) | Air oxidation of the phenylenediamine starting material or intermediates. | Maintain an inert atmosphere (e.g., nitrogen) during the reaction and workup. |
| Formation of colored impurities at elevated temperatures. | Lower the reaction temperature and monitor for impurity formation. | |
| Residual impurities from starting materials. | Use higher purity starting materials. | |
| Inconsistent Crystal Form or Particle Size | Variations in cooling rate during crystallization. | Implement a controlled cooling profile for the crystallization process. |
| Inefficient mixing during crystallization. | Ensure adequate agitation during crystallization to promote uniform crystal growth. | |
| Polymorphism. | Characterize the solid form obtained and develop a process to consistently produce the desired polymorph. | |
| Difficult Filtration | Fine particle size of the product. | Optimize the crystallization process to obtain larger crystals. Consider using a filter aid, but be mindful of potential product contamination. |
| Gummy or oily product. | Ensure complete reaction and proper pH adjustment during workup. An additional wash of the crude product may be necessary. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound at the lab scale.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Activated carbon
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent).
-
Slowly add 90% formic acid (1.5 equivalents) to the flask.
-
Heat the reaction mixture to 100°C and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution to the reaction mixture with stirring until the pH is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in boiling water, add a small amount of activated carbon, and heat for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to 10-15°C to crystallize the product.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry at 100°C.
Considerations for Pilot Plant Scale-Up
When scaling up the above laboratory procedure to a pilot plant, the following modifications and considerations are crucial:
-
Reactor: A glass-lined or stainless steel reactor with good temperature control (heating/cooling jacket) and a robust agitation system is required.
-
Reagent Addition: Formic acid should be added via a dosing pump at a controlled rate to manage the exotherm.
-
Temperature Control: The reactor's jacket temperature should be carefully controlled to maintain the desired reaction temperature. A temperature probe in the reaction mixture is essential for monitoring.
-
Workup: The neutralization step will generate a significant amount of heat and requires slow addition of the sodium hydroxide solution with efficient cooling.
-
Isolation: A centrifuge or a filter press will be needed for isolating the product at a larger scale.
-
Drying: A tray dryer or a vacuum dryer will be required for efficient drying of the final product.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound. Note that pilot plant parameters are indicative and should be optimized for the specific equipment used.
| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Plant Scale (e.g., 10 kg) |
| Reactant Ratio (Diamine:Formic Acid) | 1 : 1.5 (molar) | 1 : 1.5 (molar) |
| Reaction Temperature | 100°C | 95-105°C |
| Reaction Time | 2 hours | 2-4 hours (monitor for completion) |
| Typical Yield (after purification) | 80-90% | 75-85% |
| Solvent for Recrystallization | Water | Water |
| Drying Temperature | 100°C | 80-100°C (under vacuum) |
Process Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Scale-Up Considerations Logic Diagram
This diagram outlines the logical relationship between key challenges and mitigation strategies during the scale-up process.
Caption: Challenges and mitigation strategies in scaling up synthesis.
Technical Support Center: Catalyst Selection for Efficient 5,6-Dimethoxybenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 5,6-Dimethoxybenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during its synthesis. Below, you will find a comprehensive troubleshooting guide and a list of frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or Insufficient Catalyst: The chosen catalyst may have low activity, or the amount used might be inadequate.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[2] 3. Poor Quality Starting Materials: Impurities in 4,5-dimethoxy-1,2-phenylenediamine or the carboxylic acid/aldehyde can interfere with the reaction.[2] | 1. Catalyst Screening and Optimization: Experiment with different catalysts (e.g., Lewis acids, solid acids, or metal nanoparticles). Optimize the catalyst loading to find the most effective concentration.[1] 2. Reaction Condition Optimization: Systematically vary the temperature and reaction time. Perform a solvent screen to identify the optimal medium for the reaction.[3] 3. Purification of Starting Materials: Ensure the purity of your reactants through appropriate purification techniques before use.[2] |
| Formation of Side Products (e.g., 1,2-disubstituted benzimidazoles) | 1. Reaction Stoichiometry: An incorrect ratio of reactants, particularly when using aldehydes, can lead to the formation of undesired 1,2-disubstituted products.[2] 2. Reaction Conditions: Certain solvents and temperatures may favor the formation of side products.[2] | 1. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the 4,5-dimethoxy-1,2-phenylenediamine to the aldehyde to favor the formation of the desired 2-substituted product.[2] 2. Solvent Selection: The choice of solvent can influence selectivity. Non-polar solvents may favor the 2-substituted product.[2] |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Impurities: The desired this compound and any side products or unreacted starting materials may have similar polarities, making chromatographic separation challenging.[2] 2. Oxidation of Starting Material: The diamine starting material is susceptible to oxidation, which can introduce colored impurities.[2] | 1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the diamine starting material.[2] |
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods involve the condensation of 4,5-dimethoxy-1,2-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[4][5] The reaction with formic acid is a direct approach to obtaining the unsubstituted benzimidazole ring.[1][6] Modern approaches often employ a variety of catalysts to enhance reaction rates and yields under milder conditions.[7]
Q2: How do I select the most appropriate catalyst for my synthesis?
Catalyst selection is crucial and depends on the specific reactants and desired reaction conditions. For the condensation with formic acid or other carboxylic acids, acid catalysts are commonly used.[1] For reactions with aldehydes, Lewis acids or various heterogeneous catalysts can be effective.[7] Recent research has explored the use of "green" catalysts, such as ZnO nanoparticles, which can offer high yields under solvent-free conditions.[6]
Q3: My reaction is producing a dark-colored solution, and the final product is difficult to purify. What could be the cause?
The o-phenylenediamine starting material, in this case, 4,5-dimethoxy-1,2-phenylenediamine, is prone to oxidation, which can result in the formation of colored impurities.[2] To mitigate this, it is advisable to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Q4: Can I use microwave irradiation to improve my synthesis?
Yes, microwave-assisted synthesis has been shown to be an effective method for producing benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[8][9]
General Synthesis Pathway
Caption: A simplified workflow for the synthesis of this compound.
Catalyst Performance Data
The selection of a suitable catalyst is critical for achieving high efficiency in the synthesis of this compound. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |
| ZnO nanoparticles | 4-methoxy-1,2-phenylenediamine, Formic acid | Solvent-free, 70°C | 98 | [6] |
| Ammonium Chloride | o-phenylenediamine, Aromatic acids | 80-90°C | 72-90 | [1] |
| None (Thermal) | o-phenylenediamine, Formic acid | Heating | - | [1] |
| Cobalt Complex | 1,2-diaminobenzene, Alcohols | Toluene, 150°C, 24h | up to 99 | [10] |
| Er(OTf)₃ | o-phenylenediamine, Aldehydes | Solvent-free, 80°C, 2 min | 75-99 | [11] |
| Fe/MgO | o-phenylenediamine, Aryl aldehydes | Room temperature | High | [12] |
| Au/TiO₂ | o-phenylenediamine, Aldehydes | CHCl₃:MeOH (3:1), 25°C, 2h | 51-99 | [13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-benzimidazole using ZnO Nanoparticles[6]
This protocol describes a green and efficient method for the synthesis of a methoxy-substituted benzimidazole, which is structurally related to this compound.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Formic acid
-
ZnO nanoparticles
Procedure:
-
In a round-bottom flask, take 4-methoxy-1,2-phenylenediamine.
-
Add formic acid to the flask.
-
Introduce a catalytic amount of ZnO nanoparticles to the reaction mixture.
-
Heat the mixture at 70°C under solvent-free conditions.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product, 5-Methoxy-1H-benzimidazole, can be isolated and purified. This method has been reported to yield up to 98% of the product.[6]
Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride as a Catalyst[1]
This protocol provides a general method for the condensation of o-phenylenediamines with aromatic acids.
Materials:
-
o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine) (0.01 mol)
-
Aromatic acid (0.1 mol)
-
Ammonium chloride (catalyst)
Procedure:
-
Combine o-phenylenediamine (0.01 mol) and the chosen aromatic acid (0.1 mol) in a reaction vessel.
-
Add a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to a temperature range of 80-90°C.
-
Maintain the temperature and stir the mixture until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction mixture and proceed with standard work-up and purification procedures to isolate the 2-substituted benzimidazole derivative. This method has been reported to provide satisfactory yields.[1]
References
- 1. ijariie.com [ijariie.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5,6-Dimethoxybenzimidazole and 5,6-Dimethylbenzimidazole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5,6-Dimethoxybenzimidazole and 5,6-Dimethylbenzimidazole, focusing on their performance in anticancer and antiviral assays. While direct comparative studies are limited, this document synthesizes available data on these compounds and their derivatives to offer insights into their potential therapeutic applications.
Introduction
Benzimidazole is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anthelmintic properties.[1][2] The nature and position of substituents on the benzimidazole ring play a crucial role in determining the pharmacological profile of these compounds.[3][4] This guide focuses on two such derivatives: this compound and 5,6-Dimethylbenzimidazole, comparing their known biological effects and mechanisms of action.
5,6-Dimethylbenzimidazole (DMB) is a well-known biosynthetic precursor to vitamin B12.[5] Beyond this physiological role, its structural similarity to flavin has led to investigations into its potential as a flavin antagonist.[6]
This compound has been explored, primarily through its derivatives, for its potential as an anticancer and antiviral agent. The electron-donating nature of the methoxy groups is thought to influence its interaction with biological targets.[4][7]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of derivatives of this compound and 5,6-Dimethylbenzimidazole. It is important to note that the data is not from direct head-to-head comparisons of the parent compounds but rather from studies on various derivatives.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(3,4,5-trimethoxyphenyl)-5,6-dimethoxy-1H-benzo[d]imidazole derivative | A549 (Lung Carcinoma) | MTT Assay | 0.15 ± 0.01 | [8] |
| 2-(3,4,5-trimethoxyphenyl)-5,6-dimethoxy-1H-benzo[d]imidazole derivative | SW480 (Colon Carcinoma) | MTT Assay | 3.68 ± 0.59 | [8] |
| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 (Breast Adenocarcinoma) | Cytostatic Assay | Not specified, but showed activity | |
| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | A431 (Skin Epidermoid Carcinoma) | Cytostatic Assay | Not specified, but showed activity | |
| 2-substituted-5,6-dimethyl-1H-benzimidazole with phenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | Not specified | < 10 | [9] |
| 2-substituted-5,6-dimethyl-1H-benzimidazole with 4-bromophenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | Not specified | < 10 | [9] |
Table 2: Antiviral Activity of Benzimidazole Derivatives
| Compound/Derivative | Virus | Assay Type | EC50 (µM) | Reference |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | Plaque Assay | 2.9 | |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | Plaque Assay | ~0.7 | |
| Benzimidazole-based allosteric inhibitor (Compound A) | Hepatitis C Virus (HCV) | Replicon Assay | ~0.35 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and further investigation of these compounds.
MTT Cell Viability Assay (for Anticancer Screening)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[11]
Plaque Reduction Assay (for Antiviral Screening)
The plaque reduction assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture. Allow adsorption for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
-
EC50 Calculation: Count the number of plaques for each compound concentration and calculate the 50% effective concentration (EC50), which is the concentration that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzimidazole derivatives and a typical experimental workflow for anticancer drug screening.
Caption: General anticancer mechanisms of benzimidazole derivatives.
Caption: General antiviral mechanism of benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
Comparing the efficacy of 5,6-Dimethoxybenzimidazole with other benzimidazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of various benzimidazole compounds, with a focus on their antiproliferative and antiviral activities. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Efficacy of Benzimidazole Derivatives
The following tables summarize the in vitro antiproliferative and antiviral activities of selected benzimidazole derivatives from various studies. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to quantify the potency of a compound in inhibiting cell growth or viral replication, respectively.
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Foreskin Fibroblasts (HFF) | ~30-42 | |
| KB cells | ~30-42 | ||
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) infected HFF | 2.9 | |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) infected HFF | ~0.7 | |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung Carcinoma) | 0.15 ± 0.01 | [1] |
| SW480 (Colon Carcinoma) | 3.68 ± 0.59 | [1] | |
| MRC-5 (Normal Lung Fibroblast) | > 100 | [1] | |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | MCF-7 (Breast Cancer) | 5.30 | [2] |
| CCRF-CEM (Leukemia) | 6.80 | [2] | |
| Compound 5 (bromo-derivative) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 µg/mL | |
| DU-145 (Prostate Cancer) | 10.2 ± 1.4 µg/mL | ||
| H69AR (Lung Cancer) | 49.9 ± 0.22 µg/mL | ||
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 0.028 | |
| HACAT (non-neoplastic keratinocytes) | 22.2 |
Table 2: Antiviral Activity of Benzimidazole Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | HFF | 42 | |
| Herpes Simplex Virus type 1 (HSV-1) | HFF | 30 | ||
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | HFF | 2.9 | |
| Herpes Simplex Virus type 1 (HSV-1) | HFF | 102 | ||
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | HFF | ~0.7 |
Structure-Activity Relationship (SAR) Insights
The available data, although not directly inclusive of 5,6-dimethoxybenzimidazole, allows for the deduction of several structure-activity relationships within the benzimidazole class:
-
Substitution at the 5 and 6 positions: Halogenation at these positions, particularly with chlorine, appears to be a key determinant of both antiproliferative and antiviral activity. The 5,6-dichloro substitution is a common feature in many active compounds. The presence of nitro groups at the 5(6)-position has also been shown to confer potent anticancer activity.
-
Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences the biological activity. For instance, in the case of antiviral ribonucleosides, a chloro or bromo substituent at the 2-position enhances activity against HCMV compared to an iodo or amino group. In the context of antiproliferative activity, aryl substitutions at this position are common in potent compounds.
-
Substitution at the 1-position: Glycosylation at the N-1 position, as seen in the ribofuranosyl derivatives, is crucial for antiviral activity. For antiproliferative agents, various alkyl and aryl substitutions at this position have been explored to modulate activity and pharmacokinetic properties.
Based on these observations, it can be hypothesized that the methoxy groups in this compound would likely modulate its electronic and lipophilic properties, thereby influencing its interaction with biological targets. However, without direct experimental data, its efficacy relative to halogenated or nitrated analogs remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of benzimidazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product, which is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Principle: A confluent monolayer of host cells is infected with a known dilution of a virus that produces plaques (localized areas of cell death). The cells are then overlaid with a semi-solid medium containing the test compound at various concentrations. The number of plaques that develop is inversely proportional to the antiviral activity of the compound.
Procedure:
-
Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizing Biological Processes
The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for determining the cytotoxicity of benzimidazole derivatives using the MTT assay.
References
In Vitro vs. In Vivo Studies of 5,6-Dimethoxybenzimidazole: A Comparative Guide
A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated in vitro and in vivo studies specifically investigating 5,6-Dimethoxybenzimidazole. The available research predominantly focuses on its structural analog, 5,6-dimethylbenzimidazole, a well-known precursor to Vitamin B12. Consequently, a direct, data-rich comparison for this compound as requested cannot be constructed from the current body of public scientific evidence.
While the benzimidazole scaffold is a subject of intense research in drug discovery, leading to numerous derivatives with a wide array of biological activities including antimicrobial and anticancer properties, the specific 5,6-dimethoxy substituted variant remains largely unexplored in published literature.[1][2][3][4][5][6][7] Searches across extensive chemical and biological databases such as PubChem and ChEMBL did not yield significant bioactivity data, detailed experimental protocols, or elucidated signaling pathways for this compound.
This guide, therefore, serves to highlight this significant gap in the current scientific knowledge. The lack of available data prevents the creation of the requested detailed comparison tables, experimental protocols, and signaling pathway diagrams for this compound.
Alternative Focus: 5,6-Dimethylbenzimidazole
Given the limited information on the target compound, we propose a comparative guide on the closely related and extensively studied 5,6-Dimethylbenzimidazole . This compound has been the subject of numerous in vitro and in vivo investigations, providing a wealth of data to construct a meaningful and informative comparison for researchers, scientists, and drug development professionals.
Should this alternative be of interest, a comprehensive guide can be developed to include:
-
Quantitative Data Comparison: Tables summarizing IC50 values, pharmacokinetic parameters, and other relevant metrics from various studies.
-
Detailed Experimental Protocols: Methodologies for key experiments that have been used to characterize the biological activity of 5,6-Dimethylbenzimidazole.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways and experimental setups related to its mechanism of action.
This alternative would fulfill the core requirements of the original request by providing a data-driven comparative guide on a key benzimidazole derivative, albeit not the originally specified this compound.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. mdpi.com [mdpi.com]
- 5. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis of 5,6-Dimethoxybenzimidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the spectral data of 5,6-dimethoxybenzimidazole and its derivatives. This document summarizes key spectral features, details experimental methodologies, and visualizes relevant workflows to support the identification, characterization, and further development of this important class of heterocyclic compounds.
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 5,6-dimethoxy substitution pattern is of particular interest as the methoxy groups can significantly influence the electronic properties and biological activity of the molecule. This guide focuses on the spectral characterization of these derivatives, providing a foundation for structure elucidation and structure-activity relationship (SAR) studies.
Quantitative Spectral Data Summary
The following tables summarize typical spectral data for this compound and its representative derivatives. Variations in chemical shifts (δ) in NMR, absorption bands in IR, maximum absorption (λmax) in UV-Vis, and fragmentation patterns in mass spectrometry are indicative of the different substituents on the benzimidazole core.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | N-H (ppm) | Other Protons (ppm) |
| This compound | 7.36 (s, 2H) | 3.80 (s, 6H) | 12.23 (s, 1H) | 8.07 (s, 1H, C2-H) |
| 2-(p-tolyl)-5,6-dimethoxybenzimidazole | 7.40-7.60 (m) | 3.82 (s, 6H) | 12.50 (br s, 1H) | 2.35 (s, 3H, -CH₃) |
| 2-(p-chlorophenyl)-5,6-dimethoxybenzimidazole | 7.50-7.80 (m) | 3.85 (s, 6H) | 12.70 (br s, 1H) | - |
| 1-Benzyl-5,6-dimethoxybenzimidazole | 7.10-7.50 (m) | 3.75 (s, 6H) | - | 5.40 (s, 2H, -CH₂-) |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | C=N (C2) (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) | Other Carbons (ppm) |
| This compound | 140.5 | 136.2, 129.6, 114.8 | 55.9 | - |
| 2-(p-tolyl)-5,6-dimethoxybenzimidazole | 151.5 | 120-140 | 56.1 | 21.2 (-CH₃) |
| 2-(p-chlorophenyl)-5,6-dimethoxybenzimidazole | 150.8 | 120-145 | 56.2 | - |
| 1-Benzyl-5,6-dimethoxybenzimidazole | 143.0 | 110-140 | 55.8 | 49.5 (-CH₂-) |
Table 3: Infrared (IR) Spectral Data (KBr, cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C-O) | ν(Ar C-H) |
| This compound | 3435 | 1631 | 1244 | 3050 |
| 2-(Aryl)-5,6-dimethoxybenzimidazoles | 3400-3450 | 1620-1630 | 1240-1250 | 3030-3060 |
| 1-Benzyl-5,6-dimethoxybenzimidazole | - | 1625 | 1248 | 3045 |
Table 4: UV-Vis Spectral Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | 285, 292 | ~5000 |
| 2-(Aryl)-5,6-dimethoxybenzimidazoles | 300-320 | 10000-20000 |
| 1-Benzyl-5,6-dimethoxybenzimidazole | 255, 280, 290 | ~15000 |
Table 5: Mass Spectrometry (Electron Impact - EI) Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 163 ([M-CH₃]⁺), 135 ([M-CH₃-CO]⁺) |
| 2-(Aryl)-5,6-dimethoxybenzimidazoles | Varies | [M-Aryl]⁺, fragments from the aryl substituent |
| 1-Benzyl-5,6-dimethoxybenzimidazole | 268 | 91 ([C₇H₇]⁺, tropylium ion - base peak) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectral analysis. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it solubilizes a wide range of benzimidazole derivatives and allows for the observation of the N-H proton.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a solid sample by grinding 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and pressing the mixture into a thin pellet.
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters :
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL. Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Parameters :
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
Blank: Use the same solvent as used for the sample solution.
-
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known accurately.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method : For volatile and thermally stable compounds, Electron Impact (EI) ionization is commonly used. For less stable or non-volatile compounds, Electrospray Ionization (ESI) is preferred.
-
EI-MS Parameters :
-
Electron energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
ESI-MS Parameters :
-
Ionization mode: Positive or negative, depending on the analyte.
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas flow: Dependent on the instrument.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions to confirm the molecular weight and structure.
Visualization of Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for the characterization of synthesized benzimidazole derivatives and a generalized representation of their known biological interactions.
Caption: Experimental workflow for the synthesis and spectral characterization of this compound derivatives.
Caption: Generalized signaling interactions of benzimidazole derivatives with key biological targets.
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 5,6-Dimethoxybenzimidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Specifically, derivatives of 5,6-dimethoxybenzimidazole are being actively investigated for various therapeutic applications, including their potential as anticancer agents. However, the promise of these compounds is intrinsically linked to their selectivity. Understanding and characterizing their cross-reactivity—the unintended interaction with off-target proteins—is a critical step in drug development to mitigate potential toxicity and ensure therapeutic efficacy.
This guide provides a framework for conducting and comparing cross-reactivity studies for novel this compound-based compounds. While comprehensive cross-reactivity data for this specific chemical class is not yet widely published, this guide outlines the standard experimental methodologies and data presentation formats necessary for a thorough investigation. The primary off-target concerns for benzimidazole-based compounds, which are frequently developed as kinase inhibitors, often lie within the human kinome and the vast family of G-protein coupled receptors (GPCRs).[2]
Comparative Analysis of Off-Target Profiles
A systematic evaluation of a compound's selectivity begins with screening against panels of kinases and GPCRs. The data generated from these screens are crucial for comparing the cross-reactivity profiles of different this compound-based compounds and for benchmarking them against known inhibitors.
Kinase Selectivity Profile
The inhibitory activity of a test compound should be assessed against a broad panel of kinases. Data should be presented to clearly show both on-target potency and off-target interactions.
Table 1: Hypothetical Kinase Selectivity Profile for a this compound-Based Compound (Compound X)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Group | Putative On-Target/Off-Target |
| BRAF | 98% | 50 | TK | On-Target |
| VEGFR-2 | 85% | 250 | TK | Off-Target |
| EGFR | 45% | >10,000 | TK | Off-Target |
| CDK2/cyclin A | 60% | 800 | CMGC | Off-Target |
| ROCK1 | 15% | >10,000 | AGC | Off-Target |
| p38α | 75% | 500 | CMGC | Off-Target |
| Src | 30% | >10,000 | TK | Off-Target |
IC50: The half maximal inhibitory concentration. TK: Tyrosine Kinase. CMGC: CDK, MAPK, GSK3, CLK family. AGC: PKA, PKG, PKC family.
GPCR Off-Target Profile
GPCRs represent another major class of potential off-targets. Initial screening is typically performed at a single high concentration (e.g., 10 µM) to identify significant interactions, which are then followed up with dose-response studies.
Table 2: Hypothetical GPCR Cross-Reactivity Profile for Compound X
| GPCR Target | Assay Type | % Inhibition/Activity @ 10 µM | EC50/IC50 (nM) | G-Protein Family | Putative Interaction |
| ADRB2 | Radioligand Binding | 65% | 1,200 | Gs | Antagonist |
| HTR2B | Radioligand Binding | 55% | 2,500 | Gq | Antagonist |
| DRD2 | Radioligand Binding | 12% | >10,000 | Gi | None |
| M1 | Calcium Flux | 5% | >10,000 | Gq | None |
| CXCR3 | Radioligand Binding | 72% | 950 | Gi | Antagonist |
EC50: The half maximal effective concentration. IC50: The half maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Visualizing the potential impact of off-target binding on cellular signaling and understanding the experimental procedures are fundamental to interpreting cross-reactivity data.
Potential Off-Target Signaling Pathways
Benzimidazole-based kinase inhibitors often target pathways like the MAPK/ERK pathway. Off-target effects on other kinases or GPCRs can lead to the unintended modulation of other critical cellular signaling cascades.
Experimental Workflow for Cross-Reactivity Screening
A tiered approach is typically employed for screening, starting with broad panels at a single concentration, followed by more detailed dose-response studies for any identified "hits".
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments in kinase and GPCR cross-reactivity profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase, and the ability of a test compound to inhibit this process.
1. Materials:
- Purified recombinant kinases (broad panel).
- Specific peptide or protein substrates for each kinase.
- Test compound stock solution (e.g., 10 mM in DMSO).
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- [γ-³³P]ATP.
- ATP solution (at Km for each kinase).
- 384-well plates.
- Phosphocellulose filter plates.
- Scintillation counter.
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For a primary screen, a single concentration (e.g., 1 µM) is used. For IC50 determination, a 10-point, 3-fold serial dilution is common.
- Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.
- Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will pass through.
- Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabel.
- Detection: Dry the plate, add scintillant, and measure the radioactivity in a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. For dose-response curves, fit the data using a non-linear regression model to determine the IC50 value.
GPCR Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand.
1. Materials:
- Cell membranes prepared from cell lines overexpressing the GPCR of interest.
- A specific radioligand for the target GPCR (e.g., [³H]-ligand).
- Test compound stock solution (10 mM in DMSO).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Non-specific binding control: a high concentration of an unlabeled ligand.
- 96-well filter plates with glass fiber filters (e.g., GF/C).
- Harvester for rapid filtration.
- Scintillation counter.
2. Procedure:
- Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
- Controls: Include wells for total binding (membranes + radioligand + buffer) and non-specific binding (membranes + radioligand + non-specific binding control).
- Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]
- Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[3]
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
- Data Analysis:
- Specific Binding = Total Binding - Non-specific Binding.
- Calculate the percentage of specific binding inhibition for each concentration of the test compound.
- Determine the Ki (inhibitory constant) or IC50 value by fitting the data to a competitive binding model.
By employing these standardized assays and data presentation formats, researchers can build a comprehensive and comparative understanding of the cross-reactivity of novel this compound-based compounds. This systematic approach is indispensable for identifying compounds with the most promising selectivity profiles for further development as safe and effective therapeutics.
References
Benchmarking 5,6-Dimethoxybenzimidazole Against Established Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of 5,6-Dimethoxybenzimidazole against two widely used clinical antimicrobial agents: the antibacterial ciprofloxacin and the antifungal fluconazole. While the broader class of benzimidazole derivatives has demonstrated a wide range of antimicrobial activities, it is important to note that specific quantitative data on the antimicrobial potency of this compound against common pathogens was not available in the public domain at the time of this review. This guide, therefore, focuses on providing a framework for comparison by presenting established data for ciprofloxacin and fluconazole, outlining the standardized methodologies for antimicrobial susceptibility testing, and discussing the known mechanisms of action.
Quantitative Antimicrobial Susceptibility Data
A direct comparison of the antimicrobial efficacy of this compound is currently hindered by the lack of publicly available Minimum Inhibitory Concentration (MIC) data. The following tables summarize the MIC ranges for ciprofloxacin and fluconazole against common pathogenic bacteria and fungi, respectively. These values, collated from various studies, serve as a benchmark for the expected potency of established antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Selected Bacteria
| Microorganism | MIC Range (µg/mL) |
| Escherichia coli | ≤0.06 - ≥4 |
| Staphylococcus aureus | 0.25 - 1.0 |
| Pseudomonas aeruginosa | 0.25 - 1 |
Note: MIC values can vary significantly based on the strain and the development of resistance.
Table 2: Minimum Inhibitory Concentration (MIC) of Fluconazole against Selected Fungi
| Microorganism | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 64 |
| Cryptococcus neoformans | 2 - 16 |
Note: Fluconazole susceptibility can be species and strain-dependent, with some species exhibiting intrinsic resistance.
Mechanisms of Action
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA and ultimately cell death.[1]
Fluconazole: Fluconazole is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and inhibition of fungal growth.[2][3]
Benzimidazoles (General): The antimicrobial mechanism of action for the broader benzimidazole class is diverse and can vary depending on the specific derivative. Some benzimidazoles are known to inhibit the synthesis of nucleic acids and proteins, while others can disrupt cell membrane function or inhibit specific enzymes crucial for microbial survival. For some derivatives, the mechanism involves binding to the DNA groove and inhibiting DNA-dependent enzymes.
Signaling Pathways and Mechanisms of Action
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are standardized methods for determining the antimicrobial susceptibility of a compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (for Bacteria and Fungi)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeasts).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Disk Diffusion Method (for Bacteria)
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed onto the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured. The size of the zone is correlated to the susceptibility of the organism to the antimicrobial agent (Susceptible, Intermediate, or Resistant) based on established interpretive criteria.
Conclusion
While the benzimidazole scaffold holds promise in the development of new antimicrobial agents, a direct performance comparison of this compound with established drugs like ciprofloxacin and fluconazole is not feasible without specific experimental data. The standardized protocols outlined in this guide provide a clear pathway for conducting the necessary in vitro susceptibility testing to determine the antimicrobial spectrum and potency of this compound. Such data would be the critical next step in evaluating its potential as a novel antimicrobial agent. Researchers are encouraged to utilize these methodologies to generate the quantitative data required for a comprehensive benchmark against current therapeutic options.
References
A Head-to-Head Comparison of 5,6-Dimethoxybenzimidazole and Omeprazole: A Tale of Two Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of bioactive heterocyclic compounds, the benzimidazole scaffold is a recurring motif in molecules with profound physiological effects. This guide provides a detailed head-to-head comparison of two such molecules: 5,6-Dimethoxybenzimidazole and the widely recognized drug, omeprazole. While both share a core benzimidazole structure, their biological targets and mechanisms of action diverge significantly, leading them down disparate therapeutic and biological paths. This comparison will elucidate these differences through an examination of their mechanisms of action, supporting experimental data, and detailed experimental protocols.
Introduction: Distinct Biological Roles
This compound is a derivative of benzimidazole that is closely related to the natural product 5,6-dimethylbenzimidazole. The latter is a crucial precursor in the biosynthesis of vitamin B12 (cobalamin), where it serves as the lower axial ligand coordinating to the central cobalt ion.[1][2] Beyond its role in vitamin B12 synthesis, research has shown that 5,6-dimethylbenzimidazole can act as a competitive inhibitor of flavin-dependent enzymes.[1]
Omeprazole , a substituted benzimidazole, is a potent proton pump inhibitor (PPI) used extensively in the treatment of acid-related gastrointestinal disorders.[3][4] It functions by irreversibly blocking the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby inhibiting gastric acid secretion.[3][4]
This guide will delve into the distinct molecular interactions and functional consequences of these two benzimidazole derivatives, providing a clear understanding of their unique places in biochemistry and pharmacology.
Chemical and Physicochemical Properties
A fundamental comparison begins with the chemical and physical properties of this compound and omeprazole, which are summarized in the table below.
| Property | This compound | Omeprazole |
| Chemical Structure | ||
| IUPAC Name | 5,6-dimethoxy-1H-benzimidazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[3] |
| Molecular Formula | C₉H₁₀N₂O₂ | C₁₇H₁₉N₃O₃S[3] |
| Molecular Weight | 178.19 g/mol | 345.42 g/mol [3] |
| Melting Point | 183-189 °C | 156 °C (with decomposition)[5] |
| Solubility | Soluble in ethanol, DMSO. | Very slightly soluble in water; soluble in ethanol, methanol, and dichloromethane.[5][6] |
| LogP | Not readily available | 2.23 |
Mechanism of Action and Biological Activity
The most significant distinction between this compound and omeprazole lies in their mechanisms of action and their respective biological targets.
This compound: A Flavoenzyme Antagonist
The biological activity of 5,6-dimethylbenzimidazole, a close structural analog of this compound, is primarily characterized by its role as a competitive inhibitor of flavin-dependent enzymes.[1] These enzymes, which utilize flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors, are involved in a wide array of redox reactions essential for cellular metabolism. The structural similarity of the dimethylbenzimidazole moiety to the isoalloxazine ring of flavin allows it to compete for the active site of these enzymes.
Omeprazole: An Irreversible Proton Pump Inhibitor
Omeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, undergoes a chemical rearrangement to its active form, a sulfenamide.[7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[8] This irreversible inhibition effectively blocks the pumping of protons into the gastric lumen, leading to a profound and long-lasting reduction in stomach acidity.[3][4]
Quantitative Comparison of Biological Activity
Direct comparative studies on the same biological target are unavailable due to the disparate mechanisms of these two compounds. However, we can compare their potency against their respective targets.
| Compound | Target | Parameter | Value |
| 5,6-Dimethylbenzimidazole | BluB (a flavin-dependent enzyme) | Kd (Dissociation Constant) | ~7-8.8 µM[9] |
| Omeprazole | H+/K+-ATPase (Proton Pump) | IC₅₀ (Half-maximal inhibitory concentration) | ~0.2 - 4.6 µM |
Note: The value for 5,6-dimethylbenzimidazole is a dissociation constant (Kd), indicating binding affinity, while the value for omeprazole is an IC₅₀, indicating the concentration required to inhibit 50% of the enzyme's activity. These are different measures but provide an indication of the concentration range at which these compounds are biologically active.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments related to the activities of both compounds are provided below.
Protocol: H+/K+-ATPase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of a compound against the gastric H+/K+-ATPase.
Objective: To measure the IC₅₀ of a test compound (e.g., omeprazole) against H+/K+-ATPase.
Materials:
-
Lyophilized H+/K+-ATPase vesicles (from porcine or rabbit gastric mucosa)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl
-
ATP solution: 2 mM ATP in Tris-HCl buffer
-
Test compound stock solution (e.g., omeprazole in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase vesicles in the assay buffer to a final concentration of 1 mg/mL.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of H+/K+-ATPase preparation
-
10 µL of the test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 30 µL of 2 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction and Color Development: Add 100 µL of Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Measurement: After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: The amount of inorganic phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Protocol: Flavoenzyme (NAD(P)H:Flavin Reductase) Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of a compound against a flavin-dependent enzyme, such as NAD(P)H:flavin reductase.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., 5,6-dimethylbenzimidazole) for a flavoenzyme.
Materials:
-
Purified flavoenzyme (e.g., NAD(P)H:flavin reductase)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0)
-
FMN (flavin mononucleotide) solution
-
NADPH solution
-
Test compound stock solution (e.g., 5,6-dimethylbenzimidazole in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of FMN, NADPH, and the test compound in the assay buffer.
-
Reaction Setup: In a quartz cuvette, mix the following:
-
Assay Buffer to a final volume of 1 mL
-
A fixed concentration of the flavoenzyme
-
Varying concentrations of the substrate (FMN)
-
Varying concentrations of the inhibitor (test compound)
-
-
Initiate Reaction: Add a fixed concentration of NADPH to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each combination of substrate and inhibitor concentrations.
-
To determine the mode of inhibition and the inhibitory constant (Ki), plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the Ki can be determined from the intersection of the lines on a Dixon plot or from the change in the apparent Km in a Lineweaver-Burk plot.
-
Conclusion
This guide highlights the importance of considering the overall molecular structure and substitution patterns when predicting the biological activity of a compound, as even small modifications to a common scaffold can lead to vastly different interactions with biological targets. For researchers in drug development, this comparison serves as a clear example of how a single chemical class can give rise to molecules with diverse and specific pharmacological profiles.
References
- 1. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Omeprazole - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. Active site residues critical for flavin binding and 5,6-dimethylbenzimidazole biosynthesis in the flavin destructase enzyme BluB - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5,6-Dimethoxybenzimidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 5,6-dimethoxybenzimidazole analogs have garnered significant interest for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel drug candidates.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of these analogs against human lung carcinoma (A549) and colorectal adenocarcinoma (SW480) cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | N-substituent (R) | IC50 (µM) vs. A549 | IC50 (µM) vs. SW480 |
| 5a | n-Butyl | 27.49 ± 3.11 | 52.73 ± 4.58 |
| 5b | Isobutyl | 15.21 ± 2.15 | 31.45 ± 3.21 |
| 5e | Phenyl | 0.23 ± 0.05 | 5.45 ± 0.67 |
| 5f | 4-Fluorophenyl | 0.48 ± 0.09 | 7.89 ± 0.82 |
| 5m | 4-Methoxyphenyl | 0.46 ± 0.08 | 6.91 ± 0.75 |
| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |
| Cisplatin | - | 5.77 ± 1.60 | 15.21 ± 0.35 |
| Doxorubicin | - | 0.46 ± 0.02 | Not Reported |
| Etoposide | - | 9.44 ± 1.98 | 16.62 ± 2.30 |
Data sourced from a study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which serve as close structural analogs for the purpose of this SAR analysis.[1]
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be identified for this class of compounds:
-
Impact of N-substitution: The nature of the substituent at the N-1 position of the benzimidazole ring significantly influences cytotoxic activity.
-
Aromatic substituents at the N-1 position are generally more potent than aliphatic substituents (compare 5e vs. 5a and 5b ).[1]
-
The introduction of methoxy groups on the N-phenyl ring tends to enhance anticancer activity. The most potent compound in this series, 5o , possesses a 2,4-dimethoxyphenyl substituent.[1]
-
-
Superior Potency: Several of the synthesized analogs exhibited significantly greater potency than the standard chemotherapeutic agent, cisplatin. Notably, compound 5o was found to be approximately 38.5 times more potent than cisplatin against the A549 cell line.[1]
Experimental Protocols
General Synthesis of 2-Aryl-Benzimidazole Derivatives
The synthesis of 2-aryl-benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with an aromatic aldehyde.
Caption: General synthetic workflow for 2-aryl-benzimidazole derivatives.
Detailed Protocol:
A common method for the synthesis of these compounds is as follows:
-
An equimolar mixture of the appropriately substituted o-phenylenediamine (e.g., 4,5-dimethoxy-1,2-phenylenediamine) and an aromatic aldehyde is dissolved in a suitable solvent, such as ethanol.[2]
-
A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.[2]
-
The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent like isopropyl alcohol, to yield the desired 2-aryl-benzimidazole derivative.[2]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][3]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized benzimidazole analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.[2][3]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[2][3]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.[2][3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[2][3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Plausible Mechanism of Action: Induction of Apoptosis
Many anticancer agents, including some benzimidazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. While the precise signaling pathways activated by this compound analogs require further investigation, a common apoptotic pathway is depicted below.
Caption: A simplified intrinsic apoptosis signaling pathway.
This guide provides a foundational understanding of the SAR of this compound analogs and their potential as anticancer agents. The presented data and protocols offer a starting point for researchers to design and evaluate novel compounds with improved efficacy and selectivity. Further studies are warranted to fully elucidate the mechanism of action and to explore the therapeutic potential of this promising class of molecules.
References
A Comparative Guide to Analytical Techniques for Validating the Purity of Synthesized 5,6-Dimethoxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts the safety and efficacy of a drug product. 5,6-Dimethoxybenzimidazole is a key building block in the synthesis of various pharmaceutical compounds. Therefore, rigorous analytical validation of its purity is paramount. This guide provides a comparative overview of essential analytical techniques for the purity assessment of synthesized this compound, complete with experimental protocols and supporting data.
Overall Purity Validation Workflow
A systematic approach is crucial for the comprehensive purity validation of a synthesized compound. The following workflow outlines the key stages, from initial synthesis to final purity confirmation.
Caption: Workflow for the synthesis, purification, and analytical validation of this compound.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. A multi-technique approach is often necessary for a comprehensive purity assessment.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, impurity profile, retention time (t R ) | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity assays.[1][2] | Requires reference standards for absolute quantification of impurities, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation, identification of impurities with distinct chemical shifts (δ) | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[3][4] | Lower sensitivity compared to HPLC for trace impurities, can be complex to interpret with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation (m/z), structural information from fragmentation patterns | High sensitivity and specificity, provides molecular formula with high-resolution MS.[5] | Isomers may not be distinguishable, ionization efficiency can vary between compounds. |
| Elemental Analysis (EA) | Percentage composition of C, H, N, and O | Confirms the elemental composition of the bulk material.[6][7] | Requires a relatively pure sample, does not provide information on the nature of impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed to be a stability-indicating assay for the quantification of this compound and its process-related impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 100 mg of synthesized this compound in 100 mL of diluent.
Validation Parameters (Representative Data):
| Parameter | Result |
| Retention Time (t R ) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the definitive structural confirmation of the synthesized this compound.
Instrumentation:
-
400 MHz NMR Spectrometer
Experimental Parameters:
| Parameter | Condition |
| Solvent | DMSO-d 6 |
| Temperature | 25 °C |
| ¹H NMR Frequency | 400 MHz |
| ¹³C NMR Frequency | 100 MHz |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Chemical Shifts (δ) in ppm:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| NH | ~12.2 (br s, 1H) | - |
| H-2 | ~8.1 (s, 1H) | ~142.0 |
| H-4, H-7 | ~7.1 (s, 2H) | ~98.0 |
| OCH₃ | ~3.8 (s, 6H) | ~56.0 |
| C-5, C-6 | - | ~148.0 |
| C-3a, C-7a | - | ~135.0 |
Note: Chemical shifts are predicted based on data for similar benzimidazole structures and are subject to minor variations.[3][8]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed for the confirmation of the molecular weight of the synthesized compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50-500 m/z |
Expected Results:
-
Molecular Formula: C₉H₁₀N₂O₂
-
Exact Mass: 178.07 g/mol
-
Observed Ion [M+H]⁺: m/z 179.08
Proposed ESI-MS/MS Fragmentation:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the theoretical values for the molecular formula C₉H₁₀N₂O₂.
Expected vs. Theoretical Values:
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 60.67 | 60.37 - 60.97 |
| Hydrogen (H) | 5.66 | 5.36 - 5.96 |
| Nitrogen (N) | 15.72 | 15.42 - 16.02 |
Note: A deviation of ±0.3% from the theoretical value is generally considered acceptable.[6]
Potential Impurities in Synthesis
The most common synthesis of this compound involves the condensation of 1,2-diamino-4,5-dimethoxybenzene with formic acid.[9] Potential impurities can arise from starting materials, side reactions, or degradation.
Caption: Potential impurities arising from the synthesis of this compound.
Common Impurities and their Detection:
-
Unreacted 1,2-diamino-4,5-dimethoxybenzene: This starting material would elute earlier than the product in reverse-phase HPLC due to its higher polarity. It would also show a distinct NMR spectrum.
-
Incompletely cyclized intermediates (N-formyl derivatives): These may be present in small amounts and would have different retention times in HPLC and distinct NMR signals.
-
Oxidation products: The diamine starting material is susceptible to oxidation, leading to colored impurities. These are often more polar and can be detected by HPLC.
-
Polycondensation products: Under harsh reaction conditions, side reactions can lead to higher molecular weight species, which may be detected by MS or as late-eluting peaks in HPLC.
By employing a combination of these analytical techniques, researchers and drug development professionals can confidently validate the purity of synthesized this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
- 1. tpcj.org [tpcj.org]
- 2. ijsdr.org [ijsdr.org]
- 3. rsc.org [rsc.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Elemental Analysis [intertek.com]
- 8. scienceopen.com [scienceopen.com]
- 9. ijcrt.org [ijcrt.org]
Safety Operating Guide
Proper Disposal of 5,6-Dimethoxybenzimidazole: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5,6-Dimethoxybenzimidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care. This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, a common reagent in laboratory settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing chemical contamination.
Key Safety and Handling Information
This compound is a beige, odorless, solid powder.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate that it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2] In the event of a spill, the material should be swept up and placed into a suitable, labeled container for disposal.[1][2][3] Under no circumstances should this chemical be allowed to enter drains. [2][3]
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Melting Point | 203 - 206 °C / 397.4 - 402.8 °F[1] |
| Boiling Point | No information available |
| Flash Point | No information available |
| LD50 Oral | 500.1 mg/kg |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Nitrite gloves
-
Chemical safety goggles or a face shield[2]
-
A properly fastened lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[4] The container must have a tightly fitting lid.[5]
-
Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.[4]
-
Contaminated Labware: Non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. If decontamination is not feasible, it should be disposed of as hazardous waste.
-
Empty Containers: Original containers of this compound are not considered empty until they have been triple-rinsed.[5][6] The rinsate from this process must be collected as hazardous waste.[5][6] Once triple-rinsed, the label on the container should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for non-hazardous waste.[4]
-
Solutions: Any solutions containing this compound should be collected in a designated, sealed, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[4][6]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[4] Ensure secondary containment is used to prevent spills.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste channels.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5,6-Dimethoxybenzimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-Dimethoxybenzimidazole. The following procedures outline the necessary personal protective equipment (PPE), a comprehensive operational plan, and a detailed disposal protocol to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before working with this compound, it is critical to handle it with a high degree of caution in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation and inhalation of dust and aerosols.[2][3] Direct contact with skin, eyes, and clothing should be prevented.[4] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.13 mm or 5 mil). Double-gloving is recommended.[1] | Protects against skin contact and potential irritation. Nitrile offers good chemical resistance, and double-gloving provides an extra layer of protection against tears or punctures.[1][6] |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles and a face shield are recommended when there is a risk of splashes or significant powder dispersal.[1][6] | Prevents eye irritation from contact with the chemical powder or solutions.[5] |
| Respiratory Protection | For handling powders, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required.[1][7] | Protects the respiratory system from the inhalation of fine dust particles. Surgical masks are not sufficient.[1][7] |
| Body Protection | A flame-resistant lab coat is required. For larger-scale operations, chemical-resistant coveralls are recommended.[1] | Protects skin and personal clothing from contamination.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly and the workspace is clean and uncluttered.[1]
-
Designate a specific area for handling the chemical.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. PPE Donning:
-
Put on all required PPE in the correct sequence: lab coat, respirator, safety goggles, and then gloves.
-
Ensure the cuffs of the lab coat are tucked into the outer gloves.[1]
3. Weighing and Handling:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.[1]
-
Use a spatula to handle the solid material. Avoid scooping or pouring in a way that creates airborne dust.[1]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weighing paper and disposable spatulas, in a dedicated, clearly labeled, and sealed container for chemical waste.[2][8]
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealed container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[2]
2. Final Disposal:
-
Engage a licensed professional waste disposal service for the final disposal of all this compound waste.[8]
-
Do not dispose of this chemical into the environment, drains, or as regular solid waste.[2][8] Contaminated packaging should also be disposed of as unused product.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. physicianforum.nm.org [physicianforum.nm.org]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
